2-(2-(2-(3-Aminophenoxyl)ethoxy)ethoxy)ethanol CAS number and structure
The following technical guide details the properties, synthesis, and applications of 2-(2-(2-(3-Aminophenoxyl)ethoxy)ethoxy)ethanol , a specialized heterobifunctional polyethylene glycol (PEG) linker used in medicinal ch...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the properties, synthesis, and applications of 2-(2-(2-(3-Aminophenoxyl)ethoxy)ethoxy)ethanol , a specialized heterobifunctional polyethylene glycol (PEG) linker used in medicinal chemistry.
Optimizing Linkerology for PROTACs and Bioconjugates
Executive Summary
2-(2-(2-(3-Aminophenoxyl)ethoxy)ethoxy)ethanol (often referred to as m-Aminophenoxy-PEG3-alcohol ) is a heterobifunctional linker featuring an aromatic amine and a primary alcohol, separated by a hydrophilic triethylene glycol (PEG3) spacer.
Unlike its more common para-substituted analog (CAS 18790-97-1), this meta-substituted variant offers a distinct geometric exit vector (120° vs 180°), which is critical for optimizing the ternary complex formation in Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive analysis of its chemical identity, synthesis, and application protocols.[1]
Common Names: m-PEG3-Aniline, 3-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)aniline
Molecular Formula: C₁₂H₁₉NO₄
Molecular Weight: 241.29 g/mol
Structural Analysis (DOT Visualization)
The following diagram illustrates the connectivity of the molecule, highlighting the meta-substitution pattern that differentiates it from standard linear linkers.
Physicochemical Data Table
Property
Value
Notes
CAS Number
Not widely indexed
Isomer of para-analog (CAS 18790-97-1)
Physical State
Viscous Oil / Low-melting Solid
Hygroscopic
Solubility
High (Water, DMSO, MeOH, DCM)
PEG chain confers amphiphilicity
pKa (Aniline)
~4.2 - 4.8
Less basic than aliphatic amines
LogP
~0.8 (Predicted)
Suitable for drug-like space
Critical Note on CAS: While the para-isomer (4-aminophenoxy) is commercially available under CAS 18790-97-1 , the meta-isomer described here is often a custom-synthesized building block used to alter the spatial orientation of conjugated ligands [1].
Synthesis & Manufacturing
The synthesis of this compound is robust and scalable, typically proceeding via the alkylation of 3-nitrophenol followed by reduction. This route avoids the potential oxidation of the aniline during the alkylation step.
Synthetic Pathway (DOT Visualization)
Detailed Protocol
Step 1: Williamson Ether Synthesis
Reagents: Dissolve 3-nitrophenol (1.0 eq) and potassium carbonate (1.5 eq) in anhydrous DMF.
Reaction: Heat to 80°C for 12-16 hours under inert atmosphere (
).
Workup: Dilute with water, extract with ethyl acetate. Wash organic layer with brine, dry over
, and concentrate. Purify via silica gel chromatography (Hexane/EtOAc).
Step 2: Nitro Reduction
Reagents: Dissolve the nitro-intermediate in Methanol.
Catalyst: Add 10% Pd/C (10 wt% loading).
Reaction: Stir under
atmosphere (balloon pressure) at RT for 4-6 hours.
Purification: Filter through Celite to remove catalyst. Concentrate filtrate to yield the target aniline as a pale yellow oil.
Applications in Drug Discovery
PROTAC Linker Design
In PROTAC development, the linker is not merely a connector but a structural element that influences the stability of the ternary complex (Target Protein-PROTAC-E3 Ligase).[1]
Exit Vector: The meta-substitution provides a "kinked" geometry compared to the linear para-substitution. This can be crucial for avoiding steric clashes when the E3 ligase ligand (e.g., Thalidomide or VHL ligand) is buried in a binding pocket [2].
Solubility: The PEG3 chain improves the aqueous solubility of hydrophobic warheads.
Antibody-Drug Conjugates (ADCs)
The aromatic amine serves as a stable attachment point for cleavable linkers (e.g., via a carbamate or amide bond), while the PEG spacer reduces aggregation of the hydrophobic payload.
Experimental Protocols
General Amide Coupling (Aniline Conjugation)
This protocol describes coupling the aniline terminus to a carboxylic acid-containing ligand (e.g., a Cereblon ligand).
Stir at Room Temperature for 2-4 hours. Monitor by LC-MS.
Note: Aromatic amines are less nucleophilic than aliphatic amines. If reaction is slow, heat to 40°C or use stronger coupling agents (e.g., COMU).
Alcohol Activation (Tosylation)
To react the other end of the linker, the alcohol is often converted to a leaving group.
Procedure:
Dissolve the linker (1.0 eq) in DCM with
(1.5 eq).
Cool to 0°C. Add p-Toluenesulfonyl chloride (TsCl, 1.1 eq).
Stir overnight, allowing to warm to RT.
Wash with 1M HCl, sat.
, and brine.
Analytical Quality Control
Method
Expected Observation
1H NMR (DMSO-d6)
Aromatic: Multiplet at 6.0-7.0 ppm (4H). Amine: Broad singlet at ~5.0 ppm (2H, exchangeable). PEG: Multiplets at 3.5-4.0 ppm (~12H).
LC-MS
ESI+: [M+H]+ = 242.15.
HPLC
Purity > 95% required for biological assays.
Safety & Handling
Hazards: Like many anilines, this compound should be treated as potentially toxic and a skin sensitizer.
Storage: Store at -20°C under inert gas (Argon/Nitrogen) to prevent oxidation of the amine (browning).
PPE: Wear nitrile gloves, lab coat, and safety glasses. Handle in a fume hood.
References
Rational Design and Optimization of a Potent IDO1 Proteolysis Targeting Chimera (PROTAC).
Source: Journal of Medicinal Chemistry (ACS Publications).
Note: Discusses the use of aminophenoxy linkers to optimize ternary complex geometry.
Current strategies for the design of PROTAC linkers: a critical review.
Source: PubMed Central (PMC).
Note: Reviews the impact of linker length and composition (PEG vs Alkyl, Meta vs Para) on degradation efficiency.
Ethanol, 2-[2-[2-(4-aminophenoxy)ethoxy]ethoxy]- (Para-Isomer Reference).
Source: U.S. EPA Substance Registry Services.
Note: Provides data on the commercially available para-isomer (CAS 18790-97-1) for structural comparison.
Solubility profile of 3-aminophenoxy-PEG3-alcohol in organic solvents
An In-Depth Technical Guide to the Solubility Profile of 3-aminophenoxy-PEG3-alcohol in Organic Solvents Prepared by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive analysis o...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Solubility Profile of 3-aminophenoxy-PEG3-alcohol in Organic Solvents
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the solubility profile of 3-aminophenoxy-PEG3-alcohol, a bifunctional linker critical in modern drug development and bioconjugation. As a Senior Application Scientist, this document synthesizes theoretical principles with practical, field-proven methodologies to offer researchers a robust framework for utilizing this versatile molecule. We will explore the structural determinants of its solubility, present detailed protocols for empirical solubility determination, and discuss the profound implications of its solubility characteristics in solvents ranging from polar aprotic to nonpolar, thereby empowering scientists to optimize its application in complex synthetic and biological workflows.
Introduction: The Pivotal Role of 3-aminophenoxy-PEG3-alcohol in Advanced Therapeutics
3-Aminophenoxy-PEG3-alcohol is a heterobifunctional molecule featuring a primary amine (-NH2), a terminal hydroxyl group (-OH), and a central hydrophilic triethylene glycol (PEG3) spacer linked via a phenoxy group.[1] This specific architecture makes it an exceptionally valuable building block in several advanced therapeutic modalities:
PROTACs and Molecular Glues: The linker's defined length, flexibility, and solubility are crucial for bridging a target protein and an E3 ligase, making it a common component in the synthesis of Proteolysis-Targeting Chimeras (PROTACs).[1]
Antibody-Drug Conjugates (ADCs): In ADCs, the linker connects a potent cytotoxic payload to a monoclonal antibody. The hydrophilic PEG3 spacer enhances the overall solubility and stability of the final ADC, mitigating aggregation issues often caused by hydrophobic drug payloads.[2][]
Bioconjugation and Surface Modification: The terminal amine and hydroxyl groups serve as versatile chemical handles for attaching the linker to proteins, peptides, nanoparticles, and surfaces, thereby improving their aqueous solubility and pharmacokinetic profiles.[1][4]
The efficacy of 3-aminophenoxy-PEG3-alcohol in these applications is fundamentally dependent on its solubility. Successful reaction coupling, purification, and formulation demand a deep understanding of its behavior across a spectrum of organic solvents and aqueous buffers. This guide provides that understanding.
Theoretical Framework: Deconstructing the Molecular Basis of Solubility
The solubility of 3-aminophenoxy-PEG3-alcohol is not monolithic; it is a nuanced interplay of its distinct structural motifs. The guiding principle, "like dissolves like," provides a predictive foundation for its behavior.[5]
The Hydrophilic Engine (PEG3 Chain & Alcohol): The core of the molecule's aqueous solubility and its solubility in polar protic solvents is the triethylene glycol spacer and the terminal alcohol. The repeating ether oxygens and the hydroxyl group are excellent hydrogen bond acceptors and donors, respectively, allowing for favorable interactions with polar solvents like water, methanol, and ethanol.[4][6]
The Polar Handle (Amine Group): The primary amine is a polar, hydrogen-bonding group that further contributes to solubility in polar solvents. Its basicity also allows for salt formation in acidic aqueous media, which can dramatically increase water solubility.
The Hydrophobic Element (Phenoxy Group): The aromatic phenoxy ring introduces a nonpolar, hydrophobic character. This feature enhances solubility in nonpolar aromatic solvents like toluene and chlorinated solvents like dichloromethane (DCM) through favorable van der Waals interactions.[7]
Amphiphilic Nature: The combination of these distinct regions renders 3-aminophenoxy-PEG3-alcohol amphiphilic, possessing both hydrophilic and lipophilic characteristics. This dual nature is the key to its broad solubility across different solvent classes, a highly desirable trait for multi-step synthetic processes.[6]
The relatively low molecular weight of this specific PEG derivative (149.19 g/mol ) is also a critical factor. Generally, as the molecular weight of a PEG chain increases, its solubility in organic solvents tends to decrease due to the increasing dominance of polymer chain interactions.[7][8] The short PEG3 chain in this molecule ensures a favorable solubility profile in a wide range of organic media.
Experimental Protocol for Solubility Profile Determination
To ensure scientific integrity, a multi-tiered approach is recommended for determining solubility. This protocol combines a rapid qualitative assessment with a more rigorous quantitative analysis. Every protocol must be a self-validating system, and the causality behind each step is explained below.
High-Performance Liquid Chromatography (HPLC) system with a UV detector or an Ultraviolet-Visible (UV-Vis) Spectrophotometer.
Experimental Workflow Diagram
Caption: Workflow for determining the solubility of 3-aminophenoxy-PEG3-alcohol.
Step-by-Step Methodology
This protocol is adapted from standard methods for solubility determination in drug discovery.[9][10][11]
Part A: Qualitative & Semi-Quantitative Assessment (Shake-Flask Method)
Preparation: Accurately weigh approximately 10 mg of 3-aminophenoxy-PEG3-alcohol into a tared 2 mL glass vial. Record the exact mass.
Initial Solvent Addition: Add 100 µL of the selected organic solvent. This creates a high initial concentration of 100 mg/mL. Cap the vial securely.
Causality: Starting at a high concentration allows for rapid identification of highly effective solvents.
Agitation: Vigorously vortex the vial for 2 minutes. If solid remains, place the vial in a sonicator bath for 5-10 minutes.
Causality: Sonication provides energy to break up the solute lattice, accelerating the dissolution process.[12]
Visual Inspection: Observe the solution against a dark background.
Completely Dissolved: The solution is clear with no visible particles. The solubility is ≥100 mg/mL.
Partially Dissolved/Hazy: Proceed to step 5.
Insoluble: Proceed to step 5.
Titration for Estimation: If the compound is not fully soluble, add the solvent in 100 µL increments, vortexing/sonicating after each addition, until the solid completely dissolves. Record the total volume of solvent added. This provides an estimated solubility range.
Part B: Precise Quantitative Determination (Equilibrium Solubility via HPLC/UV-Vis)
Prepare Saturated Solution: To the vial from Part A (or a freshly prepared vial with an excess of solid, e.g., 20 mg in 1 mL of solvent), add the solvent to a total volume of 1 mL.
Equilibration: Seal the vial and place it on a thermostatic shaker at a constant temperature (e.g., 25 °C) for 24 hours.
Causality: This extended period ensures the solution reaches thermodynamic equilibrium, which is the formal definition of solubility.[10][11] The presence of excess solid is crucial for confirming saturation.
Phase Separation: Centrifuge the vial at >10,000 x g for 15 minutes to pellet all undissolved solid.
Causality: Centrifugation provides a clean separation of the saturated supernatant from the excess solid phase, which is essential for accurate analysis.
Sample Collection: Carefully withdraw an aliquot of the clear supernatant without disturbing the pellet.
Analysis:
Create a Standard Curve: Prepare a stock solution of the compound in the chosen solvent at a known concentration (e.g., 1 mg/mL). Create a series of dilutions from this stock to generate a standard curve of absorbance (UV-Vis) or peak area (HPLC) versus concentration.
Analyze Sample: Dilute the collected supernatant to fall within the linear range of the standard curve and analyze it using the same method.
Calculation: Determine the concentration of the diluted sample from the standard curve and multiply by the dilution factor to find the equilibrium solubility.
Expected Solubility Profile
While empirical testing is paramount, the theoretical principles and data from structurally similar PEG linkers allow for a highly educated prediction of the solubility profile.[7][12][13][14]
Solvent Class
Solvent
Polarity Index
Predicted Solubility (Qualitative)
Predicted Solubility (Quantitative Estimate)
Rationale & Application Notes
Polar Aprotic
DMSO
7.2
Highly Soluble
>100 mg/mL
Excellent solvent for stock solutions and NMR analysis.[14]
DMF
6.4
Highly Soluble
>100 mg/mL
Commonly used in peptide coupling and solid-phase synthesis.[12][14]
Polar Protic
Water
10.2
Soluble
>50 mg/mL
The hydrophilic PEG3 chain and polar end groups ensure good aqueous solubility, vital for bioconjugation.[4][12]
Methanol
5.1
Highly Soluble
>100 mg/mL
Good solvent for general lab work and purification (e.g., chromatography).
Ethanol
4.3
Soluble
>50 mg/mL
Often used in formulations and as a less toxic alternative to methanol.
Chlorinated
Dichloromethane (DCM)
3.1
Highly Soluble
>100 mg/mL
Key solvent for organic synthesis, especially reactions involving the amine or alcohol group.[12][14]
Chloroform
4.1
Highly Soluble
>100 mg/mL
Similar to DCM, effective due to interactions with the phenoxy ring and PEG backbone.[13]
Ethers
Tetrahydrofuran (THF)
4.0
Soluble
>30 mg/mL
The ether backbone of PEG interacts favorably with THF.
Aromatic
Toluene
2.4
Sparingly Soluble
1-10 mg/mL
The phenoxy group provides some affinity, but overall polarity mismatch limits solubility.[13]
Nonpolar
Hexane / Diethyl Ether
0.1 / 2.8
Insoluble
<0.1 mg/mL
Strong polarity mismatch between the polar groups of the molecule and the nonpolar solvent.[13]
Discussion: Practical Implications for the Researcher
The solubility profile is not merely academic; it directly dictates experimental design and success.
For the Synthetic Chemist: The high solubility in DMF and DCM confirms the linker's suitability for standard synthetic protocols, including peptide synthesis and acylation reactions, without solubility-limiting bottlenecks.[12] The insolubility in hexane or ether can be advantageously used for precipitation and purification of the final product.
For the Bioconjugation Scientist: Good aqueous solubility is a prerequisite for reactions with proteins and antibodies, which are performed in aqueous buffers (e.g., PBS).[2] The ability to first dissolve the linker-payload in a minimal amount of an organic co-solvent like DMSO and then add it to the aqueous buffer without precipitation is a direct result of its amphiphilic character.[2]
For the Formulation Scientist: The solubility profile is critical for developing stable formulations of PROTACs or ADCs. The PEG linker contributes significantly to preventing aggregation and improving the overall developability of the therapeutic agent.[]
Safety and Handling
As a matter of good laboratory practice, 3-aminophenoxy-PEG3-alcohol should be handled with care, following guidelines for similar chemical reagents.
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.[15][16]
Handling: Handle in a well-ventilated area or a chemical fume hood.[15] Avoid breathing dust or vapors. Avoid contact with skin and eyes.[16]
Storage: Store in a tightly sealed container in a cool, dry place, often recommended at –20°C for long-term stability.[1][13] The compound can be hygroscopic; therefore, it should be protected from moisture.[13]
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the material to enter drains or water courses.[15]
Conclusion
3-Aminophenoxy-PEG3-alcohol is a molecule of significant utility, and its broad solubility profile is central to its versatility. By understanding the contributions of its hydrophilic and hydrophobic moieties, researchers can rationally select solvents to optimize reaction conditions, simplify purification, and enhance the properties of the final conjugate. The experimental framework provided herein offers a reliable system for empirically verifying its solubility, ensuring that this powerful linker can be deployed with maximum efficiency and reproducibility in the pursuit of next-generation therapeutics.
References
Shochem. (2025, November 11). What are the solubility characteristics of different PEG derivatives? [Online].
BenchChem. (2025). A Technical Guide to the Solubility of Amino-PEG12-Boc. [Online].
Unknown. (2024, September 24). Solubility test for Organic Compounds. [Online].
Al-Azzam, W., et al. (2024, August 12). PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs. PMC. [Online].
University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. [Online].
Labinsights. (2023, March 7). Introduction of Polyethylene Glycol (PEG). [Online].
Life Chemicals. (2022, May 31). Compound solubility measurements for early drug discovery. [Online].
AxisPharm. (n.d.). Amino-PEG3-alcohol, CAS 6338-55-2. [Online].
McMaster University. (2023, August 31). Solubility of Organic Compounds. [Online].
Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Online].
BroadPharm. (2016, October 13). Safety Data Sheet. [Online].
Hirano, A., et al. (2011, August 19). Polyethylene glycol behaves like weak organic solvent. PubMed. [Online].
Creative PEGWorks®. (n.d.). General Technical Information – Linear PEG Products. [Online].
Iris Biotech GmbH. (n.d.). H2N-PEG(3)-N3 Safety Data Sheet. [Online].
TCI Chemicals. (2025, April 7). SAFETY DATA SHEET Boc-Amino-PEG3-Amine. [Online].
Sigma-Aldrich. (2024, September 6). SAFETY DATA SHEET. [Online].
Carl ROTH. (2019, October 31). Safety Data Sheet Aminooxy-PEG3-Azide. [Online].
ResearchGate. (n.d.). Solubility profiles of poly(ethylene glycol)/solvent systems, I: Qualitative comparison of solubility parameter approaches. [Online].
J-Stage. (n.d.). Amino Acid-PEGylated Resveratrol and Its Influence on Solubility and the Controlled Release Behavior. [Online].
Safety data sheet (SDS) for 2-(2-(2-(3-Aminophenoxyl)ethoxy)ethoxy)ethanol
This guide serves as a Technical Safety Monograph & Handling Protocol for the research chemical 2-(2-(2-(3-Aminophenoxyl)ethoxy)ethoxy)ethanol . Notice: As a specialized PROTAC/bioconjugation linker, this compound often...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as a Technical Safety Monograph & Handling Protocol for the research chemical 2-(2-(2-(3-Aminophenoxyl)ethoxy)ethoxy)ethanol .
Notice: As a specialized PROTAC/bioconjugation linker, this compound often lacks a harmonized global safety dossier. The safety data below is derived from Structure-Activity Relationship (SAR) analysis, prioritizing the hazards of its reactive moiety (the aniline derivative) and its physicochemical backbone (PEG).
Part 1: Chemical Identity & Structural Logic
This molecule is a heterobifunctional linker used primarily in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and antibody-drug conjugates (ADCs). Its design balances solubility (PEG chain) with reactivity (aniline).
Substance Identification
Parameter
Detail
Chemical Name
2-(2-(2-(3-Aminophenoxyl)ethoxy)ethoxy)ethanol
Common Aliases
m-PEG3-Aniline-Alcohol; 3-Aminophenyl-PEG3-OH
Molecular Formula
Molecular Weight
~241.29 g/mol
Physical State
Viscous oil or low-melting solid (Colorless to pale brown)
Solubility
High in DMSO, DMF, MeOH, DCM; Moderate in Water (Amphiphilic)
Structural Visualization
The molecule consists of a toxicophore/reactive head (Aniline) and a solubilizing tail (PEG-Alcohol).
Caption: Functional decomposition of the linker. The aniline moiety dictates the toxicity profile, while the PEG chain dictates solubility and physical handling.
Part 2: Hazard Profiling (The "Why" Behind the Safety)
Unlike standard alkyl-PEG reagents, the presence of the aromatic amine (aniline) significantly elevates the risk profile. You must treat this chemical as a Class 6.1 Toxic Substance .
Researchers often underestimate PEGylated small molecules. However, the metabolic activation of the aniline group (N-hydroxylation) generates phenylhydroxylamine , a potent oxidizing agent.
Risk: Ingestion or significant dermal absorption can lead to cyanosis (blue skin/lips) due to oxygen deprivation, even if the PEG chain reduces volatility.
Reference: Kiese, M. (1966). The biochemical production of ferrihemoglobin-forming derivatives from aromatic amines.
Part 3: Handling & Stability Protocol (Self-Validating)
This section details how to maintain the integrity of the reagent (Scientific Integrity) and the safety of the researcher.
Storage & Stability Logic
Oxidation Sensitivity: The aniline nitrogen is electron-rich and prone to oxidation, turning the compound from colorless to dark brown/black.
Hygroscopicity: The PEG chain absorbs atmospheric water, which can hydrolyze downstream esters if used in conjugation without drying.
Protocol: The "Argon Blanket" System
Arrival: Immediately store at -20°C .
Opening: Allow vial to equilibrate to room temperature in a desiccator before opening (prevents condensation).
Resealing: Purge headspace with Argon or Nitrogen gas. Parafilm is insufficient; use a tightly screwed cap with an intact septum if possible.
Workflow: Safe Reconstitution
This decision tree ensures you select the right solvent and PPE.
Caption: Decision tree for solvent selection and integrity verification prior to experimental use.
Quality Control (Self-Validation)
Before committing valuable protein or drug payload to this linker, validate its purity:
TLC System: 5% MeOH in DCM.
Visualization: UV (254 nm) for the aromatic ring.
Stain: Ninhydrin (Turn orange/red) indicates free amine. If no color, the amine may be oxidized or blocked.
1H NMR (DMSO-d6): Look for the characteristic aromatic triplets/doublets at 6.0–7.2 ppm and the massive PEG methylene peak at 3.5–3.6 ppm .
Part 4: Emergency Response
First Aid Specifics
Inhalation: Move to fresh air. If breathing is labored, oxygen may be required.[2][3] Note: Symptoms of methemoglobinemia (headache, blue lips) may be delayed 2-4 hours.
Skin Contact:Do not use ethanol to wash the skin; it may increase transdermal absorption of the aniline. Wash with copious soap and water.[2][4][5][6]
Eye Contact: Flush for 15 minutes. The PEG component acts as a surfactant and may be difficult to rinse out completely.
Spill Management
Evacuate: Isolate the area.
PPE: Wear a Tyvek suit and organic vapor respirator if the spill is >100mg.
Neutralization: Absorb with sand or vermiculite. Do not use bleach (may form chloramines). Collect in a sealed container labeled "Toxic Organic Waste."
Part 5: Ecological & Disposal Considerations
Environmental Fate:
The PEG chain is biodegradable over time.
The aniline moiety is persistent and toxic to aquatic life (LC50 < 10 mg/L for many anilines).
Disposal:
Must be incinerated in a chemical waste facility equipped with afterburners and scrubbers (to handle Nitrogen Oxides).
Never dispose of down the drain.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12120, 3-Ethoxyaniline (Structural Analog). Retrieved from [Link]
Kiese, M. (1966). The biochemical production of ferrihemoglobin-forming derivatives from aromatic amines. Pharmacological Reviews. Retrieved from [Link]
Technical Guide: Synthesis Pathways for Aniline-Functionalized PEG Linkers
This guide details the synthesis of aniline-functionalized polyethylene glycol (PEG) linkers, focusing on high-fidelity pathways suitable for bioconjugation and drug delivery applications. Strategic Context: Why Aniline?
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the synthesis of aniline-functionalized polyethylene glycol (PEG) linkers, focusing on high-fidelity pathways suitable for bioconjugation and drug delivery applications.
Strategic Context: Why Aniline?
In the landscape of bioconjugation, aniline-functionalized PEGs occupy a critical niche distinct from aliphatic amine-PEGs. Their value lies in chemoselectivity and catalytic potency .
pKa Differential: Aniline (pKa ~4.6) is significantly less nucleophilic than aliphatic amines (pKa ~10.5) at neutral pH. This allows for pH-controlled reactivity, enabling selective acylation or alkylation in the presence of lysine residues.
Oxime/Hydrazone Catalysis: Aniline derivatives are "gold standard" nucleophilic catalysts for oxime ligation (reaction between an aldehyde/ketone and an alkoxyamine). They form a transient, highly reactive Schiff base intermediate that transimines rapidly with the alkoxyamine, accelerating reaction rates by 10–100x at physiological pH (pH 7.0).
Linker Design: Stability vs. Utility
Before synthesis, the linker chemistry must be selected based on the intended application.
Linker Type
Structure
Stability (In Vivo)
Synthetic Complexity
Ideal Use Case
Amide
PEG-NH-CO-Ph-NH₂
High (Enzyme Resistant)
Medium
ADC Linkers, In vivo probes
Ester
PEG-O-CO-Ph-NH₂
Low (Esterase Sensitive)
Low
In vitro catalysis, Labile prodrugs
Ether
PEG-O-Ph-NH₂
Very High
High (Harsh conditions)
Permanent conjugation
Recommendation: For drug development professionals, the Amide Linkage (Route A) is preferred due to its resistance to plasma esterases.
Retrosynthetic Analysis & Pathway Selection
The synthesis of aniline-PEG is rarely done by direct alkylation of aniline due to polyalkylation risks. The two most robust pathways rely on the reduction of a nitro-aromatic precursor .
Figure 1: Retrosynthetic pathways. The amide route (top) is preferred for stability, while the ester route (bottom) is faster.
Protocol A: The "Robust" Amide Route
Objective: Synthesis of PEG-p-Aminobenzamide (Stable Linker).
Scale: 1.0 g PEG starting material (Scalable to 100g).
Phase 1: Coupling (Formation of Nitro-PEG)
This step couples PEG-Amine with p-Nitrobenzoic acid.
Result: Immediate magenta color confirms Aniline. Yellow/Colorless indicates failed reduction.
Troubleshooting & Optimization
Figure 2: Troubleshooting common synthesis issues.
Issue: Product is brown.
Cause: Oxidation of the aniline amine.
Fix: Dissolve in warm ethanol, treat with activated charcoal, filter hot, and re-precipitate.
Issue: Incomplete Coupling (Phase 1).
Cause: Steric hindrance of the PEG chain.
Fix: Use a more reactive coupling agent (HATU over EDC) and ensure high concentration (>100 mg/mL) to drive kinetics.
References
Dirksen, A., & Dawson, P. E. (2008). "Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling." Bioconjugate Chemistry. Link
Wendeler, M., et al. (2014). "Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines." Bioconjugate Chemistry. Link
Lonshakov, D. V., et al. (2015). "Synthesis of 4-aminobenzoic acid esters of polyethylene glycol and their use for pegylation of therapeutic proteins." RSC Advances. Link
Cordes, E. H., & Jencks, W. P. (1962). "Nucleophilic Catalysis of Semicarbazone Formation by Anilines." Journal of the American Chemical Society. Link
Introduction: The Critical Role of the Linker in Targeted Therapeutics
An In-Depth Technical Guide to the Stability of 3-Aminophenoxy PEG Linkers at Physiological pH Audience: Researchers, Scientists, and Drug Development Professionals In the architecture of advanced drug conjugates, such a...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Stability of 3-Aminophenoxy PEG Linkers at Physiological pH
Audience: Researchers, Scientists, and Drug Development Professionals
In the architecture of advanced drug conjugates, such as Antibody-Drug Conjugates (ADCs), the linker is a central component that dictates the overall performance, safety, and efficacy of the therapeutic.[1][2] It is the molecular bridge that connects the targeting moiety (e.g., a monoclonal antibody) to a potent payload. An ideal linker must be exceptionally stable in systemic circulation to prevent premature release of the payload, which could lead to off-target toxicity and a diminished therapeutic window.[3][4][5] However, upon reaching the target site, it must facilitate the efficient release of the active drug.
Among the diverse chemistries employed, 3-aminophenoxy PEG linkers have emerged as a valuable tool for developers. This guide provides a detailed examination of the chemical principles governing the stability of 3-aminophenoxy PEG linkers, particularly under physiological pH conditions (pH 7.4). We will explore the inherent structural stability, the factors that can influence it, and the rigorous analytical methodologies required to validate its performance in a drug development setting.
Part 1: Core Chemical Structure and Inherent Properties
The 3-aminophenoxy PEG linker is a composite structure, deriving its properties from two key components: the aromatic ether linkage and the polyethylene glycol (PEG) chain.
The 3-Aminophenoxy Moiety: This component provides the core structural stability. It consists of an ether bond where an oxygen atom connects a benzene ring (phenoxy) to the PEG chain. The amino group (-NH₂) on the benzene ring, typically at the meta position, serves as a versatile attachment point for conjugation to a payload or an antibody, often via a stable amide bond.
The Polyethylene Glycol (PEG) Chain: PEG is a hydrophilic polymer composed of repeating ethylene oxide units.[6] Its inclusion in the linker design imparts several desirable pharmacokinetic properties. It increases the hydrodynamic volume of the conjugate, which can reduce renal clearance and extend circulation half-life.[7][8] Furthermore, the hydrophilicity of PEG helps to mitigate aggregation issues that can arise from hydrophobic payloads.[7]
The general chemical structure combines these elements to create a stable, solubilizing spacer.
Caption: General structure of a 3-aminophenoxy PEG linker in an ADC.
Part 2: Unwavering Stability at Physiological pH
The defining characteristic of the 3-aminophenoxy linker is the exceptional stability of its aryl ether bond under physiological conditions (pH ~7.4, 37°C).
The Chemistry of Ether Bond Stability
Ethers are one of the most chemically inert functional groups in organic chemistry. The C-O bond is strong, and ethers lack the acidity or basicity that would make them susceptible to reaction under neutral conditions. Cleavage of an ether bond typically requires harsh conditions, most notably the use of strong acids, which protonate the ether oxygen to create a good leaving group (an alcohol).[9][10] Under the neutral pH of the bloodstream, this activation pathway is not available, rendering the ether linkage highly resistant to hydrolysis. This inherent stability is a cornerstone of its utility in drug conjugates designed for long circulation times. It ensures that the payload remains attached to the antibody until the conjugate is internalized and processed within the target cell.[3][11]
This contrasts sharply with other linker classes designed for specific cleavage mechanisms:
Hydrazone Linkers: Engineered to be pH-sensitive, they are relatively stable at pH 7.4 but undergo rapid hydrolysis in the acidic environment of endosomes and lysosomes (pH 4.5-6.5).[3][12]
Dipeptide Linkers (e.g., Val-Cit): These are designed to be substrates for lysosomal proteases like Cathepsin B, which are highly active inside the cell but have low activity in the bloodstream.[3][13]
Disulfide Linkers: These are cleaved in the reducing environment inside the cell, which has a much higher concentration of glutathione than the plasma.[3][11]
The 3-aminophenoxy linker, being non-cleavable by these common mechanisms, relies on the complete proteolytic degradation of the antibody backbone within the lysosome to release its payload.[11] This process ensures that drug release is a result of cellular uptake and processing, not premature linker breakdown.
Impact of the PEG Chain on Stability
The PEG chain itself is also highly stable under physiological conditions. The repeating ether bonds of the PEG backbone are resistant to both hydrolysis and enzymatic degradation.[12] The length of the PEG chain is a critical design parameter that influences pharmacokinetics more than chemical stability.
Shorter PEG Chains (e.g., PEG4, PEG8): May provide sufficient hydrophilicity for some payloads without dramatically increasing the overall size of the conjugate.
Longer PEG Chains (e.g., PEG24, PEG48): Significantly increase the hydrodynamic radius, which can prolong circulation half-life but may also introduce steric hindrance that could potentially affect antibody binding or cellular uptake.[7][14][15] Studies have also shown that longer PEG chains can enhance the thermal stability of the conjugate.[16]
The optimal PEG length must be determined empirically for each specific conjugate to balance solubility, half-life, and target engagement.[7][14]
Part 3: Rigorous Experimental Validation of Linker Stability
Asserting linker stability requires robust and quantitative analytical methods. The primary goal of these experiments is to detect and quantify any premature release of the payload from the conjugate under simulated physiological conditions.[]
Key Analytical Methods
A multi-faceted approach using orthogonal analytical techniques is essential for a comprehensive stability assessment.[18][19]
Analytical Method
Principle
Information Provided
Key Advantages
LC-MS
Separates species by liquid chromatography and determines their mass-to-charge ratio.
Intact conjugate mass, DAR distribution, quantification of free payload and metabolites.[18][19]
High specificity and sensitivity; provides detailed structural information.[18]
SEC-HPLC
Separates molecules based on their hydrodynamic size.
Monitors for aggregation or fragmentation of the conjugate.[20]
Robust method for assessing the physical stability and integrity of the conjugate.
HIC/RP-HPLC
Separates species based on hydrophobicity.
Determines the distribution of drug-to-antibody ratios (DAR).[20]
Provides information on the heterogeneity of the conjugate population.
ELISA
Uses specific antibodies to capture and detect the conjugate or released payload.
Quantification of total antibody, intact conjugate, and free payload.[3][18]
High sensitivity and throughput for quantitative analysis.[18]
Experimental Protocol 1: In Vitro Plasma Stability Assay
This is the cornerstone experiment for evaluating linker stability in a biologically relevant matrix. It directly measures the rate of drug deconjugation in human plasma.
Objective: To quantify the percentage of intact drug conjugate remaining over time when incubated in human plasma at 37°C.
Methodology:
Preparation:
Thaw a vial of pooled human plasma (citrate-anticoagulated) at 37°C.
Prepare a stock solution of the 3-aminophenoxy PEG-linked conjugate in a suitable buffer (e.g., PBS).
Spike the conjugate into the plasma to a final concentration of 100 µg/mL.
Incubation:
Incubate the plasma-conjugate mixture in a temperature-controlled shaker at 37°C.
Time-Point Sampling:
At designated time points (e.g., 0, 6, 24, 48, 96, and 168 hours), withdraw an aliquot (e.g., 50 µL) of the sample.
Sample Processing:
Immediately add 3-4 volumes of ice-cold acetonitrile containing an internal standard to the aliquot to precipitate plasma proteins and stop any enzymatic activity.
Vortex thoroughly and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) at 4°C.
Carefully collect the supernatant, which contains the free payload and any small-molecule metabolites.
Analysis:
Analyze the supernatant using a validated LC-MS/MS method to quantify the concentration of released payload.
Separately, analyze the intact conjugate (often requiring affinity capture or other enrichment steps) to measure the decrease in the parent conjugate over time.
Data Interpretation:
Calculate the percentage of intact conjugate remaining at each time point relative to the T=0 sample.
For a highly stable linker like 3-aminophenoxy, one would expect to see >95% of the conjugate remaining intact even after 7 days.
Caption: Workflow for an in vitro plasma stability assay.
Experimental Protocol 2: Accelerated Stability in Formulation Buffer
This study uses thermal stress to predict the long-term chemical stability of the linker in its final formulation buffer.
Objective: To assess the degradation of the conjugate under elevated temperature conditions.
Methodology:
Preparation:
Dilute the conjugate to its target concentration in the final formulation buffer (e.g., pH 7.4 phosphate buffer).
Incubation:
Store samples at various temperatures:
Control: 2-8°C
Accelerated: 25°C
Stressed: 40°C
Time-Point Sampling:
At designated time points (e.g., 0, 1, 3, 6 months for 25°C; 0, 1, 2, 4 weeks for 40°C), pull samples for analysis.
Analysis:
Use SEC-HPLC to monitor for the formation of aggregates (higher molecular weight species) or fragments (lower molecular weight species).
Use RP-HPLC or HIC to monitor for changes in the DAR profile, which could indicate drug loss.
Use LC-MS on a reduced and deglycosylated sample to confirm the mass of the light and heavy chains, ensuring no unexpected modifications have occurred.
Data Interpretation:
Compare the chromatograms from the stressed samples to the control (T=0) sample.
A stable conjugate will show no significant increase in aggregation or fragmentation and no change in the DAR profile over the course of the study.
Part 4: Conclusion and Future Outlook
The 3-aminophenoxy PEG linker represents a robust and reliable platform for the development of targeted therapeutics that require long in vivo circulation times. Its foundational stability stems from the chemically inert aryl ether bond, which is highly resistant to hydrolysis at physiological pH. This ensures that the cytotoxic payload remains securely attached to the targeting antibody until it is processed within the target cell, thereby maximizing the therapeutic index and minimizing off-target toxicity.
Rigorous analytical validation through plasma stability assays and accelerated stability studies is paramount to confirm this stability profile for any new conjugate. By employing a suite of orthogonal methods like LC-MS and various HPLC techniques, developers can build a comprehensive and trustworthy data package.
As the field of drug conjugates continues to evolve, the demand for linkers with precisely controlled stability and release profiles will only increase.[1] While the exceptional stability of linkers like the 3-aminophenoxy platform remains a benchmark for many applications, ongoing innovation will continue to refine and expand the linker chemistry toolbox, enabling the next generation of precision therapeutics.
References
A Comparative Guide to Analytical Methods for Validating ADC Linker Cleavage. (2025). Benchchem.
Master ADC Linker Design: Strategies & Optimiz
Unraveling the Impact of PEG Linker Length on PROTAC Stability and Efficacy: A Compar
Antibody drug-conjugates (ADCs): Analytical considerations for QC release, stability testing, characterization and comparability. (n.d.). Covance.
Optimising analytical strategies for ADC development. (2025, May 8). Drug Target Review.
Analytical Techniques for Antibody-Drug Conjugates: Comprehensive Insights. (2025, July 11). Biopharma PEG.
Common Pitfalls in PEG Linker Selection — and How to Avoid Them. (2025, September 29). PurePEG.
Protein Pegylation: Impact of PEG Quality on Thermal Stability of Protein. (n.d.). idosi.org.
Multiscale Computational Studies of PEG Chain Length Effects on HER2 mAb Fc Structure and Binding Energetics. (2025, December 5). PMC.
Unraveling the Effect of PEG Chain Length on the Physical Properties and Toxicant Removal Capacities of Cross-Linked Network Synthesized by Thiol–Norbornene Photoclick Chemistry. (2020, February 5). ACS Omega.
In Vivo Stability of ADC Linkers: A Compar
Stability assays of silyl ether-based ADC (mil40-6) and its payload... (n.d.).
In vivo testing of drug-linker stability. (n.d.). PubMed.
In Vivo Testing of Drug-Linker Stability. (n.d.).
Effect of Lyophilization on Stability of PEG-Protein Conjugate: A Case Study with Peginterferon alfa-2b. (n.d.). SciELO.
Considerations in ADC Linker Design: Stability, Efficacy, and Precision. (2025, September 3). Biointron.
PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjug
stability issues of PEG linkers in acidic or basic conditions. (n.d.). Benchchem.
The Use of PEG Linkers in Controlled Drug Release | Mechanism & Benefits. (2025, October 16). PurePEG.
Linker Design, Connectivity, Degradability, and Drug-Antibody R
Bioconjugation and crosslinking technical handbook. (n.d.). Thermo Fisher Scientific.
Acid Hydrolysis of an Ether Bond Assisted by the Neighbouring Amide Group: Effects Induced by Salts and by Structural Changes Part 6. (2025, August 7).
How Linker Chemistry Governs ADC Stability, Solubility, and Payload Release. (2025, October 16). PurePEG.
Linker and Conjugation Chemistry in ADCs: Strategies and Best Practices. (2025, November 21). BOC Sciences.
Drug Conjugate Linkers and Their Effects on Drug Properties. (2023, August 10). WuXi AppTec DMPK.
Reactions of Ethers - Acidic Cleavage. (2024, March 19). Chemistry LibreTexts.
Different reaction conditions for hydrolysis of ethers and epoxides. (2025, January 30). StackExchange.
Isomeric Control in PEGylation: A Technical Guide to 3- vs. 4-Aminophenoxy Derivatives
This guide details the physicochemical and functional distinctions between 3-aminophenoxy (meta) and 4-aminophenoxy (para) PEG derivatives. It is structured to assist researchers in selecting the precise isomer for bioco...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the physicochemical and functional distinctions between 3-aminophenoxy (meta) and 4-aminophenoxy (para) PEG derivatives. It is structured to assist researchers in selecting the precise isomer for bioconjugation, surface modification, and linker chemistry.
Executive Summary
In high-precision bioconjugation, the choice between 3-aminophenoxy and 4-aminophenoxy PEG derivatives is not merely structural—it is a decision between reactivity and stability .
4-Aminophenoxy (Para): High nucleophilicity, rapid conjugation kinetics, but lower oxidative stability. Ideal for rapid labeling and high-yield synthesis.
3-Aminophenoxy (Meta): Attenuated nucleophilicity, superior oxidative stability, and higher selectivity. Ideal for complex ADC linkers and conditions requiring resistance to quinone formation.
Part 1: Structural & Electronic Fundamentals
The core difference lies in the position of the PEG-ether oxygen relative to the primary amine on the aromatic ring. This positional isomerism dictates the electronic environment of the amine via Resonance (
) and Inductive () effects.
The Electronic Mechanism
To understand the reactivity, we apply the Hammett Substituent Constants (
4-Aminophenoxy (Para):
The ether oxygen is para to the amine. It exerts a strong Electron Donating Effect (
) via resonance, pushing electron density into the ring and, by extension, onto the amine nitrogen.
Result: The amine lone pair is more available.
Hammett
(approx for alkoxy): -0.27 (Electron Donating).
3-Aminophenoxy (Meta):
The ether oxygen is meta to the amine. Resonance effects cannot transmit to the meta position. The oxygen exerts only an Electron Withdrawing Inductive Effect (
).
Result: Electron density is pulled away from the amine.
Hammett
(approx for alkoxy): +0.12 (Electron Withdrawing).
Visualization of Electronic Activation
The following diagram illustrates the resonance contribution (or lack thereof) that dictates the nucleophilicity of the two isomers.
Figure 1: Comparative electronic flows. The Para isomer (green) benefits from resonance donation, while the Meta isomer (red) suffers from inductive withdrawal.
Part 2: Reactivity & Stability Profiles
The electronic differences translate directly into quantitative physicochemical properties.
Comparative Data Table
Property
4-Aminophenoxy PEG (Para)
3-Aminophenoxy PEG (Meta)
Implication
pKa (Conjugate Acid)
~ 5.3 - 5.5
~ 4.2 - 4.4
Para is ~10x more basic.
Nucleophilicity
High
Moderate/Low
Para reacts faster with NHS esters.
Oxidative Stability
Low (Quinone risk)
High
Meta resists oxidation in air/media.
Selectivity
Low (Kinetic control difficult)
High (Thermodynamic control)
Meta prevents over-labeling.
UV Absorbance
~290-300 nm
~280 nm
Distinct spectra for HPLC monitoring.
The "Quinone" Risk Factor
A critical failure mode in drug development is the oxidation of the linker.
4-Aminophenoxy derivatives can oxidize to form quinone imines , highly reactive electrophiles that can cause non-specific binding or linker cleavage.
3-Aminophenoxy derivatives are structurally incapable of forming stable quinoid structures, making them the superior choice for long-circulation formulations .
Part 3: Bioconjugation Protocols
This section provides a self-validating workflow for conjugating these derivatives to an NHS-activated carboxylate (e.g., a protein or small molecule drug).
Protocol: Conjugation to NHS-Esters
Reagents:
Target Molecule-NHS (10 mg/mL in anhydrous DMSO).
Aminophenoxy-PEG (1.5 - 2.0 molar equivalents).
Buffer:
For 4-Amino (Para): PBS, pH 7.2 (Lower pH suffices due to higher basicity).
For 3-Amino (Meta): Borate or Phosphate, pH 8.0 - 8.5 (Higher pH required to deprotonate the less basic amine).
Workflow:
Dissolution: Dissolve the Aminophenoxy-PEG in the reaction buffer.
Checkpoint: Ensure the PEG is fully solubilized before adding the target.
Initiation: Add the Target-NHS (in DMSO) dropwise to the PEG solution while stirring.
Ratio: Maintain <10% v/v organic solvent final concentration if protein-based.
Incubation:
4-Amino: 1-2 hours at Room Temperature (RT).
3-Amino: 4-6 hours at RT or Overnight at 4°C.
Quenching: Add 1M Glycine (pH 8.0) to a final concentration of 50 mM to scavenge unreacted NHS esters.
Purification: Desalting column (Sephadex G-25) or Dialysis.
Experimental Logic Visualization
The following decision tree helps you adjust the protocol based on the isomer used.
Figure 2: Operational workflow. Note the pH adjustment required for the Meta isomer and the oxidation precautions for the Para isomer.
Part 4: Applications & Selection Guide
When to use 4-Aminophenoxy (Para):
Fast Linker Chemistry: When the payload is unstable and conjugation must occur rapidly (< 1 hour).
Acidic Conditions: The higher pKa allows protonation and solubility in slightly acidic media where the meta isomer might precipitate or remain unreactive.
Redox-Responsive Release: If the goal is to create a linker that intentionally degrades under oxidative stress (immolation linkers).
When to use 3-Aminophenoxy (Meta):
Antibody-Drug Conjugates (ADCs): Where premature cleavage or oxidation of the linker during circulation would lead to systemic toxicity.
Surface Passivation: The slower kinetics allow for more uniform self-assembled monolayers (SAMs) on gold or silica surfaces, preventing "islanding."
High-pH Stability: The amide bond formed with the meta isomer is often more resistant to enzymatic hydrolysis due to steric and electronic deactivation.
References
Hansch, C., et al. "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews, 91(2), 165–195. (Fundamental electronic theory for aromatic amine reactivity).
[Link]
National Institutes of Health (NIH). Selective and predictable amine conjugation sites by kinetic characterization. (Discussion on kinetic control in bioconjugation).
[Link]
Datamintelligence. Aminophenol Market and Oxidative Stability Analysis. (Data on oxidative stability differences between meta and para isomers).
[Link]
Technical Guide: Storage & Stability of 3-Amino-PEG3-Alcohol
This guide provides a scientifically grounded protocol for the storage, handling, and quality control of 3-amino-PEG3-alcohol (CAS: 6338-55-2). It is designed for researchers requiring high-fidelity bioconjugation perfor...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a scientifically grounded protocol for the storage, handling, and quality control of 3-amino-PEG3-alcohol (CAS: 6338-55-2). It is designed for researchers requiring high-fidelity bioconjugation performance, where reagent purity is critical to preventing side reactions.
Gold Standard Storage:-20°C , desiccated, under inert gas (Argon/Nitrogen).
Retest Interval: 12 months from date of receipt (if stored optimally).
Chemical Profile & Stability Risks
To preserve this reagent, one must understand why it degrades. 3-amino-PEG3-alcohol is a heterobifunctional linker containing a primary amine and a terminal hydroxyl group separated by a polyethylene glycol (PEG) spacer.
Property
Specification
Stability Implication
Molecular Weight
149.19 g/mol
Low MW leads to high mobility and faster reaction kinetics with atmospheric moisture.
Physical State
Viscous Liquid / Low-melting Solid
Difficult to weigh precisely; prone to absorbing water which alters stoichiometry.
Functional Groups
Primary Amine (-NH₂), Hydroxyl (-OH)
Amine: Reacts with atmospheric CO₂ to form carbamates. PEG Backbone: Susceptible to oxidative cleavage.
Degradation Mechanisms
The two primary enemies of Amino-PEG3-Alcohol are Oxygen and Carbon Dioxide .
Amine Carbamylation (The "Crust" Effect):
Primary amines are basic and nucleophilic. Upon exposure to air, they react with CO₂ to form carbamic acid salts (carbamates). This often manifests as a white solid crust forming on the rim of the bottle, rendering that portion of the reagent unreactive in conjugation protocols.
Mechanism:
PEG Oxidation (Chain Scission):
Ether linkages in the PEG chain are susceptible to radical oxidation, leading to hydroperoxide formation and eventual chain cleavage (aldehydes/formates). This introduces heterogeneity in spacer length.
Visualization: Degradation Pathways
The following diagram illustrates the chemical fate of 3-amino-PEG3-alcohol when improperly stored.
Figure 1: Chemical degradation pathways. Exposure to air leads to amine deactivation (top path) and PEG backbone fragmentation (bottom path).
The "Gold Standard" Storage Protocol
This protocol is a self-validating system designed to minimize variables.
A. Receipt & Initial Handling
Equilibration (Critical): Upon removing the vial from the shipping package (often cold packs), allow it to sit at room temperature for at least 60 minutes before opening.
Why? Opening a cold vial condenses atmospheric water vapor into the hygroscopic PEG liquid. This water will hydrolyze downstream NHS-esters during conjugation.
Inspection: The liquid should be colorless to pale yellow. Dark yellow/brown indicates oxidation.
B. Long-Term Storage Conditions
Temperature:-20°C . (Storage at 4°C is acceptable for <1 month, but -20°C slows oxidation kinetics significantly).
Atmosphere:Inert Gas Overlay (Argon/Nitrogen) .[5][6]
Pro-Tip: Argon is heavier than air and provides a better "blanket" than Nitrogen for liquid reagents in vials.
Container: Amber glass vials with Teflon-lined caps. Parafilm is insufficient for long-term moisture protection; use a desiccator if possible.
C. Aliquoting Strategy (Recommended)
Repeated freeze-thaw cycles introduce moisture.
Dissolve the reagent in anhydrous solvent (DMF or DMSO) to a known concentration (e.g., 100 mg/mL).[6]
Aliquot into single-use microcentrifuge tubes.
Store aliquots at -20°C.
Benefit: Eliminates weighing errors of viscous liquids and minimizes bulk contamination.
Handling Workflow & Decision Logic
Follow this decision tree every time you access the reagent.
Figure 2: Operational workflow for handling hygroscopic PEG reagents to prevent moisture intrusion.
Quality Control (QC) & Troubleshooting
If the reagent has been stored for >12 months or shows discoloration, perform these checks.
Quick Purity Checks
Ninhydrin Test (TLC):
Spot the reagent on a TLC plate.
Stain with Ninhydrin.
Result: A dark blue/purple spot confirms the presence of a free primary amine. No color indicates carbamate formation or degradation.
Solubility Test:
Dissolve a small amount in Dichloromethane (DCM).[7]
Result: Should dissolve completely. Turbidity suggests salt formation or moisture contamination.
Quantitative Validation (NMR)
¹H NMR (CDCl₃): Look for the characteristic PEG backbone peak (~3.6 ppm).
Critical Check: Verify the integration ratio of the CH₂ adjacent to the amine (~2.8 ppm) vs. the PEG backbone. A loss of integration at 2.8 ppm suggests amine loss.
FAQs
Q: The liquid has turned into a solid. Is it ruined?
A: Not necessarily. PEG derivatives can crystallize at low temperatures. Warm it gently to 25-30°C. If it remains solid and white after warming, it may be the carbamate salt (degraded).
Q: Can I use it if it's slightly yellow?
A: For non-critical applications (e.g., surface passivation), yes. For precise drug-linker synthesis, no . The yellow color indicates aldehydes which can react with your protein/drug targets.
References
BroadPharm. Amino-PEG3-alcohol, CAS 6338-55-2 Technical Data Sheet.[3] Retrieved from
AxisPharm. Storage and Handling of PEG Linkers. Retrieved from
Thermo Fisher Scientific. MA(PEG)n Reagents User Guide. (General handling for methyl-amino-PEG reagents).[6] Retrieved from
BenchChem. Storage and handling guidelines for Amino-PEG reagents. Retrieved from
Grayson, S. M., et al. (2023). Mass spectrometry investigation into the oxidative degradation of poly(ethylene glycol). National Science Foundation. Retrieved from
Application Note: Strategic Functionalization of Terminal Hydroxyl Groups in 3-Aminophenoxy-PEG3
The following Application Note is designed for researchers in medicinal chemistry and bioconjugation. It addresses the specific chemoselective challenges of modifying 3-aminophenoxy-PEG3 (CAS: 1159428-22-6), a heterobifu...
Author: BenchChem Technical Support Team. Date: February 2026
The following Application Note is designed for researchers in medicinal chemistry and bioconjugation. It addresses the specific chemoselective challenges of modifying 3-aminophenoxy-PEG3 (CAS: 1159428-22-6), a heterobifunctional linker critical for PROTAC® and ADC development.
Abstract & Strategic Overview
3-aminophenoxy-PEG3 is a high-value heterobifunctional linker featuring an aromatic amine (aniline) and a primary hydroxyl group. It is widely used to bridge E3 ligase ligands (e.g., Thalidomide derivatives) with target protein ligands in PROTAC synthesis.
The Challenge: Direct functionalization of the terminal hydroxyl group (e.g., oxidation, esterification, or activation) is often compromised by the nucleophilic nature of the aromatic amine. Although anilines are less nucleophilic than aliphatic amines, they remain reactive toward electrophiles (acyl chlorides, anhydrides, activated esters) and oxidants.
The Solution: This guide details a "Protect-Activate-Modify" workflow. We prioritize the chemoselective protection of the aniline using a Boc group, followed by the functionalization of the hydroxyl group to either a Carboxylic Acid (via succinic anhydride) or a Tosylate (for subsequent displacement), ensuring high purity and yield.
Critical Workflow Visualization
The following diagram outlines the logical flow for handling 3-aminophenoxy-PEG3 to prevent polymerization and ensure site-specific modification.
Figure 1: Chemoselective workflow for orthogonal functionalization of the hydroxyl terminus.
Experimental Protocols
Protocol A: N-Boc Protection (The Prerequisite)
Rationale: Before modifying the hydroxyl, the aniline must be masked to prevent self-reaction or competing acylation. The tert-butyloxycarbonyl (Boc) group is ideal due to its stability under basic conditions (required for hydroxyl activation) and facile removal with TFA.
Dissolution: Dissolve 3-aminophenoxy-PEG3 (e.g., 500 mg) in anhydrous DCM (5 mL) in a round-bottom flask.
Base Addition: Add TEA via syringe. The solution may darken slightly due to the aniline.
Protection: Cool to 0°C. Add
dropwise dissolved in minimal DCM.
Reaction: Warm to Room Temperature (RT) and stir for 4–6 hours.
QC Check: Monitor by TLC (5% MeOH in DCM). The free amine spot (lower
, stains with Ninhydrin) should disappear; the Boc-protected product (higher , UV active) will appear.
Workup: Wash the organic layer with 1M citric acid (to remove unreacted amine/TEA), then saturated
, then brine. Dry over and concentrate.
Yield Expectation: >90% as a viscous oil.
Protocol B: Functionalization to Carboxylic Acid (-COOH)
Application: This converts the hydroxyl group into a carboxylic acid, creating a "homo-bifunctional-like" intermediate (protected amine + acid) suitable for amide coupling with payloads.
Mechanism: Ring-opening polymerization of succinic anhydride catalyzed by DMAP.
Figure 2: DMAP-catalyzed ring opening of succinic anhydride by the PEG hydroxyl group.
Reagents:
N-Boc-3-aminophenoxy-PEG3-OH (Intermediate from Protocol A) (1.0 eq)
Succinic Anhydride (1.5 eq)
4-Dimethylaminopyridine (DMAP) (1.0 eq - Stoichiometric amount recommended for faster kinetics on secondary/hindered alcohols, though catalytic (0.1 eq) works for primary PEGs)
Pyridine or DCM (Solvent)
Methodology:
Setup: Dissolve the N-Boc intermediate in anhydrous DCM.
Addition: Add Succinic Anhydride and DMAP.
Reaction: Stir at RT for 12–16 hours under nitrogen.
Note: The reaction is driven by the formation of the ester and the release of the free carboxylic acid.
Cooling: Dissolve starting material and TEA in DCM; cool to 0°C.
Activation: Add TsCl portion-wise to maintain low temperature.
Reaction: Allow to warm to RT and stir overnight (12h).
Workup: Wash with water, then 1M HCl, then saturated
.
Caution: Tosylates can be hydrolytically unstable in strong acid/heat. Keep workup cool.
Storage: Store at -20°C under inert gas. Use immediately for the next displacement step (e.g.,
in DMF).
Analytical Data & Quality Control
To validate the functionalization, utilize
-NMR (CDCl3).
Functional Group
Diagnostic Signal (ppm)
Change Upon Reaction
Aromatic Protons
6.5 – 7.2 (m)
Remains constant (Internal Standard).
Boc Group
~1.45 (s, 9H)
Appears after Step 1. Verifies amine protection.
PEG Backbone
3.5 – 3.7 (m)
Bulk signal.
Terminal -CH2-OH
~3.75 (t)
Disappears upon functionalization.
Succinate (-CH2-)
~2.6 – 2.7 (m)
Appears in Protocol B (4H total).
Tosyl (Ar-CH3)
~2.45 (s, 3H)
Appears in Protocol C.
References
Pasala, V. K. (2016). Solvent-free, instant, ambient, n-boc protection of amines - A green, recyclable heterogenous acid catalysis. Der Pharma Chemica, 8(17), 272-276.[2] Retrieved from [Link]
Mahou, R., & Wandrey, C. (2012). Versatile Route to Synthesize Heterobifunctional Poly(ethylene glycol) of Variable Molecular Weights for Biomedical Applications. Polymers, 4, 561-589.
Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (General authority on Succinic Anhydride/PEG chemistry).
Application Note: Site-Selective Bioconjugation using Aniline-PEG-Alcohol Derivatives
Executive Summary & Scientific Rationale This guide details the application of Aniline-PEG-Alcohol heterobifunctional linkers in bioconjugation. Unlike standard amine-reactive chemistries (e.g., NHS-esters) that randomly...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Scientific Rationale
This guide details the application of Aniline-PEG-Alcohol heterobifunctional linkers in bioconjugation. Unlike standard amine-reactive chemistries (e.g., NHS-esters) that randomly label surface lysines, aniline derivatives offer a powerful mechanism for site-selective modification .
The "pKa Advantage"
The core scientific principle driving this application is the difference in basicity between the aromatic aniline amine and aliphatic lysine amines.
Lysine ($ \epsilon $-amine): pKa
10.5. At acidic pH (4.5–5.0), lysines are fully protonated ($ \text{NH}_3^+ $) and non-nucleophilic.
Aniline: pKa
4.[1][2]6. At pH 4.5–5.0, a significant fraction remains unprotonated ($ \text{NH}_2 $) and nucleophilic.
Causality: By controlling the reaction pH to 4.5–5.0, researchers can direct the Aniline-PEG-Alcohol to react exclusively with aldehydes (generated on glycans or N-termini) while preserving lysine residues. This prevents "heterogeneity" and "affinity loss" common in random conjugation.
The Dual-Functionality
Aniline Handle: Engages in Reductive Amination (with aldehydes) or Oxidative Coupling (with aminophenols).
Alcohol Handle: Serves as a hydrophilic "stealth" cap to reduce immunogenicity or a chemically versatile handle for secondary activation (e.g., esterification with small molecule drugs).
Mechanism of Action
Pathway A: pH-Controlled Reductive Amination
This is the primary application. The aniline reacts with an aldehyde to form a Schiff base (imine). Due to the aromatic ring, the resulting imine is more stable than aliphatic imines but still requires reduction to form a permanent secondary amine bond.
Pathway B: Oxidative Coupling (The Francis Method)
A more advanced technique involving the coupling of anilines to o-aminophenols (derived from tyrosine) in the presence of an oxidant (e.g., NaIO
or KFe(CN)). This results in a highly stable covalent bond.
Comparative Analysis of Reagents
Feature
Aniline-PEG
Hydrazide-PEG
Alkyl Amine-PEG
Reactive pH
4.5 – 6.0
4.5 – 6.0
7.0 – 8.5
Selectivity
High (Aldehydes only)
High (Aldehydes only)
Low (Reacts with NHS/Aldehydes)
Bond Stability
High (after reduction)
Moderate (Hydrazone can hydrolyze)
High (after reduction)
Reaction Rate
Fast (Nucleophilic catalyst effect)
Moderate
Slow at acidic pH
Toxicity
Low/Moderate
Hydrazides can be toxic
Low
Protocol A: Site-Selective PEGylation of Antibodies (Glycan Targeting)
This protocol targets the Fc region glycans of IgG antibodies. By oxidizing the carbohydrates to aldehydes, we create a specific landing site for the Aniline-PEG-Alcohol, ensuring the antigen-binding site (Fab) remains unaffected.
Materials Required[3][4][5][6][7][8][9]
Target: IgG Antibody (1–5 mg/mL in PBS).
Linker: Aniline-PEG-Alcohol (dissolved in water or DMSO).
This method is used when targeting surface Tyrosine residues that have been chemically or enzymatically converted to o-aminophenols. This is ideal for proteins lacking glycosylation.
Workflow Overview
Tyrosine Activation: Convert surface Tyrosines to o-aminophenols using Tyrosinase or chemical nitration/reduction (Tetranitromethane / Dithionite).
Coupling:
Mix the o-aminophenol-protein with Aniline-PEG-Alcohol (10–50 equiv).
Add Oxidant: Potassium Ferricyanide (K
Fe(CN)) (1 mM) or NaIO (low conc).
pH: 6.5 (Phosphate Buffer).
Time: 10–30 minutes.
Result: A covalent phenoxazine-like linkage is formed.
Note: This reaction is extremely fast (k > 1000 M
s) and highly specific.
Utilization of the "Alcohol" Handle[7][12]
The -OH group on the PEG terminus is versatile. If the user intends to attach a drug payload after protein conjugation, the alcohol must be activated.
Activation Protocol (Post-Conjugation):
Warning: Activating the -OH while attached to a protein is difficult due to cross-reactivity.
Best Practice: Activate the Aniline-PEG-Alcohol before conjugation.
Example: Convert Aniline-PEG-OH
Aniline-PEG-Tosylate Aniline-PEG-Azide.
Use Click Chemistry (DBCO/Azide) on the tail end for drug attachment.
If the -OH is intended as a stealth coating : No further action is required. The hydroxyl group is neutral and hydrophilic, ideal for increasing circulation half-life (t
).
Quality Control & Troubleshooting
Analytical Validation
SDS-PAGE: A successful conjugation will show a molecular weight shift. Since PEG hydrates heavily, a 5 kDa PEG may appear as a 10–20 kDa shift.
UV-Vis Spectroscopy: Aniline absorbs at ~230–280 nm. If the protein also absorbs at 280 nm, use a colorimetric assay for PEG (e.g., Iodine/Barium Chloride assay) to quantify the PEG/Protein ratio.
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Precipitation
Over-oxidation of protein
Reduce NaIO concentration to 1 mM.
No Conjugation
pH too high (> 6.0)
Ensure Coupling Buffer is strictly pH 4.5–5.0.
Non-Specific Binding
Aniline reacting with hydrophobic patches
Add 0.05% Tween-20 to the reaction buffer.
Low Yield
Hydrolysis of Imine
Ensure NaCNBH is added promptly after imine formation.
References
Dirksen, A., & Dawson, P. E. (2008). "Expanding the scope of chemoselective peptide ligations in chemical biology." Current Opinion in Chemical Biology. Link
Behrens, C. R., et al. (2011).[3] "Rapid Chemoselective Bioconjugation through Oxidative Coupling of Anilines and Aminophenols." Journal of the American Chemical Society. Link
ElSohly, A. M., & Francis, M. B. (2015). "Development of Oxidative Coupling Strategies for Site-Selective Protein Modification." Accounts of Chemical Research. Link
Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. Link
Zeglis, B. M., et al. (2013). "A Specialist’s Guide to Water-Soluble Polymer-Protein Conjugates." Chemistry – A European Journal. Link
Improving yield in the synthesis of 2-(2-(2-(3-Aminophenoxyl)ethoxy)ethoxy)ethanol
An in-depth guide to the synthesis of 2-(2-(2-(3-aminophenoxyl)ethoxy)ethoxy)ethanol, a bifunctional molecule often used as a linker in drug development and bioconjugation, is provided in this technical support center. T...
Author: BenchChem Technical Support Team. Date: February 2026
An in-depth guide to the synthesis of 2-(2-(2-(3-aminophenoxyl)ethoxy)ethoxy)ethanol, a bifunctional molecule often used as a linker in drug development and bioconjugation, is provided in this technical support center. This guide offers practical, field-tested advice to help researchers and scientists overcome common challenges in its two-step synthesis, ultimately improving yield and purity.
Synthetic Overview: A Two-Step Approach
The synthesis of 2-(2-(2-(3-Aminophenoxyl)ethoxy)ethoxy)ethanol is typically achieved in two sequential reactions:
Williamson Ether Synthesis: Formation of the ether linkage by reacting 3-nitrophenol with a suitable triethylene glycol derivative to produce the intermediate, 2-(2-(2-(3-nitrophenoxy)ethoxy)ethoxy)ethanol.
Nitro Group Reduction: Selective reduction of the aromatic nitro group to an amine, yielding the final product.
This guide is structured to address each of these critical steps independently, providing detailed troubleshooting and optimization strategies.
Caption: Overall two-step synthetic workflow.
Part 1: Williamson Ether Synthesis of the Nitro Intermediate
The Williamson ether synthesis is a robust method for forming ethers, but achieving high yields with phenols requires careful control of reaction conditions to avoid common side reactions.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for this step?
A1: The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. A strong base deprotonates the hydroxyl group of 3-nitrophenol to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of the triethylene glycol derivative, displacing a leaving group (like a halide or tosylate) to form the desired ether linkage.[3][4]
Q2: Which base and solvent combination is most effective?
A2: For optimal results, a strong, non-nucleophilic base and a polar aprotic solvent are recommended.
Base: Sodium hydride (NaH) is highly effective as it irreversibly deprotonates the phenol and generates non-nucleophilic hydrogen gas as the only byproduct.[4] Potassium carbonate (K₂CO₃) is a milder, easier-to-handle alternative, though it may require higher temperatures or longer reaction times.
Solvent: Anhydrous N,N-dimethylformamide (DMF) or acetonitrile (ACN) are excellent choices.[1] These solvents effectively solvate the cation of the base without solvating the nucleophile, thus enhancing its reactivity. Protic solvents like ethanol or water should be strictly avoided as they can protonate the phenoxide and reduce reaction rates.[3]
Q3: What are the most common side reactions?
A3: The primary side reaction is the base-catalyzed elimination (E2) of the alkylating agent, especially if using a secondary alkyl halide.[3][4] With phenoxides, there is also a possibility of C-alkylation, where the alkyl group attaches to the aromatic ring instead of the oxygen, although this is less common under standard Williamson conditions.[1][3]
Q4: How can I monitor the reaction's progress?
A4: Thin-Layer Chromatography (TLC) is the most convenient method. Spot the reaction mixture against the 3-nitrophenol starting material. The product, being less polar than the phenol, will have a higher Rf value. A typical mobile phase for TLC analysis would be a mixture of hexane and ethyl acetate.
Troubleshooting Guide: Low Yield in Williamson Ether Synthesis
Caption: Troubleshooting workflow for low yield in Williamson ether synthesis.
Problem
Possible Cause
Troubleshooting Suggestion
Rationale
Low or No Product Formation
Presence of water.
Ensure all glassware is oven-dried. Use anhydrous solvents and fresh reagents.
Water will quench the strong base (e.g., NaH) and protonate the phenoxide nucleophile, inhibiting the reaction.[5]
Inactive base.
Use a fresh container of NaH. If using K₂CO₃, ensure it is finely powdered and dry.
Sodium hydride can be deactivated by improper storage and exposure to moisture.[5]
Poor leaving group on the PEG chain.
Use a PEG derivative with a better leaving group, such as a tosylate (-OTs) or iodide (-I), instead of a chloride (-Cl).
The SN2 reaction rate is highly dependent on the leaving group's ability to stabilize a negative charge. Tosylates and iodides are excellent leaving groups. You can also add a catalytic amount of sodium iodide (NaI) to convert an alkyl chloride to a more reactive alkyl iodide in situ (Finkelstein reaction).[1]
Insufficient temperature or reaction time.
Gently heat the reaction mixture (typically 50-100 °C) and monitor by TLC until the starting material is consumed.[1][3]
SN2 reactions have an activation energy barrier that can be overcome with moderate heating, increasing the reaction rate.
Significant Side Product Formation (e.g., Alkene)
High reaction temperature.
Lower the reaction temperature.
Higher temperatures can favor the competing E2 elimination pathway over the desired SN2 substitution, especially with sterically hindered substrates.[3]
Sterically hindered alkyl halide.
Ensure the use of a primary halide on the PEG chain.
The Williamson ether synthesis works best with primary alkyl halides. Secondary halides give mixed substitution and elimination products, while tertiary halides exclusively yield elimination products.[3][6]
Experimental Protocol: Synthesis of 2-(2-(2-(3-Nitrophenoxy)ethoxy)ethoxy)ethanol
Alkoxide Formation: In an oven-dried, three-necked flask under an inert atmosphere (e.g., Argon), dissolve 3-nitrophenol (1.0 eq) in anhydrous DMF. Cool the solution to 0 °C in an ice bath. Add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.
Ether Formation: To the resulting phenoxide solution, add a solution of 2-(2-(2-chloroethoxy)ethoxy)ethanol (1.05 eq) in anhydrous DMF dropwise. Heat the reaction mixture to 80 °C and stir for 4-8 hours, monitoring the reaction progress by TLC.
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Carefully quench the reaction by the slow addition of water. Extract the aqueous layer three times with ethyl acetate.
Purification: Combine the organic layers, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.[3]
Part 2: Reduction of the Nitro Intermediate
The reduction of an aromatic nitro group is a fundamental transformation in organic synthesis.[7] For a substrate containing ether linkages, choosing a method that is both efficient and selective is crucial to prevent cleavage of the C-O bonds.
Frequently Asked Questions (FAQs)
Q1: What is the best method for reducing the nitro group in this molecule?
A1: Catalytic transfer hydrogenation is an excellent choice.[8] This method uses a hydrogen donor like ammonium formate (HCOONH₄) or hydrazine (N₂H₄) in the presence of a catalyst, typically palladium on carbon (Pd/C).[9] It is experimentally simple, avoids the need for high-pressure hydrogen gas, and is highly selective for the nitro group, leaving other functional groups like the ether linkages intact.[8]
Q2: Can I use other reduction methods like metal/acid combinations?
A2: While classic methods like tin (Sn) or iron (Fe) in acidic conditions (e.g., HCl) are effective for nitro reductions, they involve strongly acidic workups that could potentially hydrolyze the ether bonds, especially with prolonged heating.[7] Catalytic methods are generally milder and offer higher chemoselectivity for this substrate.
Q3: What are the potential byproducts of an incomplete reduction?
A3: The reduction of a nitro group proceeds through several intermediates.[7] If the reaction is incomplete, you may isolate nitroso or hydroxylamine intermediates. Under certain conditions, these intermediates can also couple to form azoxy or azo compounds.[10]
Troubleshooting Guide: Issues in Nitro Group Reduction
Problem
Possible Cause
Troubleshooting Suggestion
Rationale
Incomplete Reaction
Inactive or poisoned catalyst.
Use fresh Pd/C catalyst. Ensure the starting material is free of impurities (e.g., sulfur compounds) that can poison the catalyst.
The activity of heterogeneous catalysts like Pd/C can diminish over time or be inhibited by certain functional groups or impurities.
Insufficient hydrogen donor.
Increase the molar excess of the hydrogen donor (e.g., use 4-6 equivalents of ammonium formate).
The hydrogen donor is consumed stoichiometrically in the reaction. An insufficient amount will lead to incomplete conversion.[11]
Low reaction temperature.
Increase the reaction temperature. For ammonium formate, refluxing in methanol or ethanol is common.
Transfer hydrogenation often requires thermal energy to facilitate the decomposition of the hydrogen donor and the subsequent catalytic cycle.[9][12]
Formation of Side Products
Over-reduction or side reactions.
Ensure the reaction is not run for an excessive amount of time after completion. Monitor by TLC.
While transfer hydrogenation is selective, prolonged reaction times under harsh conditions could potentially lead to undesired side reactions.
Impure nitro intermediate.
Purify the nitro intermediate thoroughly before the reduction step.
Impurities from the first step can interfere with the catalytic reduction, leading to side products or catalyst deactivation.
Experimental Protocol: Catalytic Transfer Hydrogenation
Reaction Setup: In a round-bottom flask, dissolve the nitro intermediate, 2-(2-(2-(3-nitrophenoxy)ethoxy)ethoxy)ethanol (1.0 eq), in methanol or ethanol.
Catalyst and Reagent Addition: To this solution, add ammonium formate (5.0 eq) followed by 10% Palladium on Carbon (Pd/C) (5-10 mol% by weight).
Reaction: Heat the mixture to reflux (around 60-80 °C) and stir vigorously. Monitor the reaction by TLC until all the starting material is consumed (typically 1-4 hours). The product amine will be much more polar and have a lower Rf.
Work-up: Cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad thoroughly with methanol.
Isolation: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting residue can be taken up in dichloromethane (DCM) and washed with water to remove excess ammonium salts. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the crude amine.
Part 3: Purification of the Final Product
The final product, 2-(2-(2-(3-Aminophenoxyl)ethoxy)ethoxy)ethanol, is a polar molecule with a basic amine functionality. This combination can make purification by standard silica gel chromatography challenging.
FAQs and Troubleshooting Purification
Q1: My amine product is streaking badly on the TLC plate and won't elute properly from the silica column. What can I do?
A1: This is a common issue with amines. The basic amine interacts strongly with the acidic silanol groups on the silica surface, causing poor peak shape and recovery.[13]
Solution 1: Basic Modifier: Add a small amount of a basic modifier to your eluent system. A common choice is to use a mobile phase of Dichloromethane/Methanol with 1-2% triethylamine (Et₃N) or ammonium hydroxide (NH₄OH).[13] The competing base will neutralize the acidic sites on the silica, allowing your product to elute cleanly.
Solution 2: Use a Different Stationary Phase: If streaking persists, consider using a different stationary phase like alumina (basic or neutral) or an amine-functionalized silica gel, which is specifically designed for purifying basic compounds.[13]
Solution 3: Reversed-Phase Chromatography: For highly polar compounds, reversed-phase chromatography (e.g., C18 silica) using a water/acetonitrile or water/methanol gradient can be an effective alternative.[14]
Caption: Decision workflow for purifying the final amine product.
References
Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives - MDPI. (2018, November 30). Retrieved from [Link]
Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C - Frontiers. (2019, August 27). Retrieved from [Link]
Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source - Taylor & Francis. (2018, October 16). Retrieved from [Link]
Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods - RSC Publishing. (2022, April 07). Retrieved from [Link]
Catalytic transfer hydrogenation of nitro compounds into amines over magnetic graphene oxide supported Pd nanoparticles - ResearchGate. (2025, August 9). Retrieved from [Link]
Williamson ether synthesis - Wikipedia. (2021, October 23). Retrieved from [Link]
Optimization of parameters of nitrobenzene reduction to aniline in... - ResearchGate. (n.d.). Retrieved from [Link]
Efficient and highly selective iron-catalyzed reduction of nitroarenes to anilines - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
Highly Efficient and Selective Reduction of Nitroarenes into Anilines Catalyzed by Gold Nanoparticles Incarcerated in - IRIS. (n.d.). Retrieved from [Link]
Help me, how increase yield in williamson ether reaction? - ResearchGate. (2022, April 13). Retrieved from [Link]
Amine synthesis by nitro compound reduction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism | Journal of Chemical Education - ACS Publications. (2023, August 18). Retrieved from [Link]
Very polar compound purification using aqueous normal-phase flash column chromatography | Biotage. (2023, January 30). Retrieved from [Link]
How is the yield of a complex organic synthesis defined? - Chemistry Stack Exchange. (2018, January 6). Retrieved from [Link]
Chapter 3: Synthetic Methods for Alkyl Aryl Ethers - Books. (2024, August 16). Retrieved from [Link]
How do I purify ionizable organic amine compounds using flash column chromatography? (2023, February 10). Retrieved from [Link]
Amino Acid Purification - Column Chromatography. (n.d.). Retrieved from [Link]
Organic Chemistry Module | English - University of Scranton. (n.d.). Retrieved from [Link]
Efficiency of organic reaction pathways - Student Academic Success - Monash University. (2025, June 15). Retrieved from [Link]
How To: Improve Yield - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]
How do I determine the theoretical yield in an organic reaction? - Reddit. (2020, January 28). Retrieved from [Link]
Making Site-specific PEGylation Work | BioPharm International. (2026, February 17). Retrieved from [Link]
PEGylation reagents (linkers, crosslinkers and labels) - Interchim. (n.d.). Retrieved from [Link]
Column Chromatography - Organic Chemistry at CU Boulder. (n.d.). Retrieved from [Link]
Williamson ether synthesis trouble, 2.0 : r/chemistry - Reddit. (2015, June 26). Retrieved from [Link]
The Williamson Ether Synthesis - Chemistry Steps. (2022, November 13). Retrieved from [Link]
The Williamson Ether Synthesis - Master Organic Chemistry. (2014, October 24). Retrieved from [Link]
Scheme 2. Synthesis of 2-(2-aminoethoxy)-ethanol based 5′-amino... - ResearchGate. (n.d.). Retrieved from [Link]
CN116891415A - Preparation method of 2-[2-(2-aminoethoxy)ethoxy]ethanol. (n.d.).
PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - PMC. (2024, August 12). Retrieved from [Link]
column chromatography & purification of organic compounds - YouTube. (2021, February 9). Retrieved from [Link]
Preparation method of 2-(2-(2-aminoethoxy) ethoxy) acetic acid - Eureka | Patsnap. (2022, January 7).
Common reactions for PEGylation of drugs/NPs. - ResearchGate. (n.d.). Retrieved from [Link]
Alcohols To Ethers via Acid Catalysis - Master Organic Chemistry. (2014, November 14). Retrieved from [Link]
4-benzyl-10,19-diethyl-4,10,19-triaza-1,7,13,16-tetraoxacycloheneicosane (triaza-21-crown-7) - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
Is PEGylation of Drugs Associated with Hypersensitivity Reactions? An Analysis of the Italian National Spontaneous Adverse Drug Reaction Reporting System - PMC. (2023, February 15). Retrieved from [Link]
2-(2-(2-(2-Phenoxyethoxy)ethoxy)ethoxy)ethanol - PubChem - NIH. (n.d.). Retrieved from [Link]
Adverse Impacts of PEGylated Protein Therapeutics: A Targeted Literature Review. (2024, October 17). Retrieved from [Link]
Troubleshooting low coupling efficiency of aniline-PEG linkers
Technical Support Center: Aniline-Mediated Bioconjugation Topic: Troubleshooting Low Coupling Efficiency of Aniline-PEG Linkers Scientist: Dr. Alex V., Senior Application Scientist Welcome to the Technical Support Center...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Aniline-Mediated BioconjugationTopic: Troubleshooting Low Coupling Efficiency of Aniline-PEG Linkers
Scientist: Dr. Alex V., Senior Application Scientist
Welcome to the Technical Support Center
If you are seeing low coupling efficiency with Aniline-PEG linkers , you are likely encountering one of three distinct chemical barriers. Unlike standard aliphatic amine-PEGs (e.g.,
), aniline-functionalized PEGs possess an aromatic amine with significantly reduced nucleophilicity ( vs. ) and unique redox properties.
To troubleshoot effectively, we must first diagnose which reaction class you are performing. Aniline-PEG is typically used in two scenarios:
Oxidative Coupling: Reacting Aniline-PEG with an o-aminophenol or another aniline using an oxidant (e.g., NaIO4).
Reductive Amination: Reacting Aniline-PEG with an aldehyde/ketone.
Below is the diagnostic workflow to guide your troubleshooting.
Part 1: Diagnostic Workflow
Use this logic map to identify the root cause of your low efficiency.
Figure 1: Diagnostic logic tree for identifying the specific chemical constraints affecting your Aniline-PEG conjugation efficiency.
Part 2: Troubleshooting Guides (Q&A)
Scenario A: Oxidative Coupling (The "Francis" Method)
Context: You are coupling Aniline-PEG to a protein modified with o-aminophenol or aniline, using Sodium Periodate (
).
Q1: My reaction turns brown/yellow immediately, but the yield is <10%. What is happening?A: You are likely observing oxidant-induced polymerization or periodate degradation .
The Science: Aniline radicals are highly reactive. If the oxidant concentration is too high or the pH is too low, the aniline-PEG will homodimerize (forming azo compounds) rather than coupling to the protein target.
The Fix:
Strict pH Control: Maintain pH at 6.5 . At lower pH (< 5.0), oxidation is too aggressive; at higher pH (> 7.5), the reaction stalls.
Oxidant Stoichiometry: Use exactly 1–2 equivalents of
relative to the aniline. Do not use a large excess (e.g., 10x) as you would with other reactions.
Quenching: Quench the reaction after 5–10 minutes with a reducing agent (e.g., TCEP or excess thiol) to stop side reactions.
Q2: I am trying to couple to a Cysteine-rich protein, but efficiency is zero.A: The oxidant is being consumed by the thiols.
The Science:
will rapidly oxidize free thiols (Cysteines) to disulfides or sulfoxides before it activates the aniline.
The Fix:
Pre-block free Cysteines with iodoacetamide or maleimide.
Switch to Ferricyanide (
) as the oxidant. It is milder and more compatible with sensitive residues, though the reaction may be slower [1].[1]
Scenario B: Reductive Amination
Context: You are reacting Aniline-PEG with an aldehyde-functionalized target.
Q1: I used standard reductive amination conditions (pH 7.4, NaCNBH3), but nothing happened.A: You fell into the Nucleophilicity Trap .
The Science: Aniline is an aromatic amine.[2][3] Its nitrogen lone pair is delocalized into the benzene ring, making it a very poor nucleophile (
) compared to an aliphatic amine-PEG (). At pH 7.4, it struggles to attack the aldehyde to form the Schiff base intermediate.
The Fix:
Lower the pH: Run the reaction at pH 4.5 – 5.0 . This protonates the aldehyde oxygen (activating it) without fully protonating the aniline (which remains neutral and reactive at pH > 4.6).
High Concentration: You must drive the equilibrium. Increase Aniline-PEG concentration to >50 equivalents.
Q2: Can I use STAB (Sodium Triacetoxyborohydride)?A: Yes, but solvent matters.
The Science: STAB is excellent for aniline reductive amination, but it degrades rapidly in water.
The Fix: If your protein tolerates it, add 10-20% DMSO or perform the reaction in an organic solvent (if the target is a small molecule) to protect the hydride donor.
Scenario C: Aniline-Catalyzed Oxime Ligation
Context: You are using free Aniline to catalyze the reaction between an Aminooxy-PEG and an Aldehyde/Ketone.
Q1: I added 1mM Aniline, but the rate didn't improve.A: Your catalyst concentration is below the pseudo-first-order threshold .
The Science: The mechanism involves transimination.[4][5][6] Aniline must first react with the aldehyde to form a Schiff base.[4][6] This step is equilibrium-driven. At 1mM, the equilibrium concentration of the Schiff base is negligible.
The Fix: Increase Aniline concentration to 100 mM . If protein stability is a concern, switch to m-phenylenediamine (mPDA) , which is 10–20x more potent and effective at lower concentrations (10 mM) [2].
Q2: My protein precipitated after adding Aniline.A: This is likely a Hydrophobic Shock or pH Shock .
The Science: Pure aniline is an organic oil. Adding it directly can create local hydrophobic hotspots. Also, aniline salts can be acidic.
The Fix:
Prepare a 1M Aniline stock solution in the reaction buffer and adjust the pH of the stock to 6.0–7.0 before adding it to the protein.
pH is critical. Do not use Tris (amine interference).
Concentrations
Protein: 10–50 µM Aniline-PEG: 200–500 µM
Maintain 10–20x molar excess of PEG.
Oxidant
Sodium Periodate ()
Final conc: 1–2 mM. Prepare fresh (<1 hour).
Reaction Time
2 – 5 minutes
Reaction is extremely fast.
Quench
TCEP (10 mM) or Glutathione
Stop reaction immediately to prevent over-oxidation.
Step-by-Step:
Buffer Exchange: Ensure protein is in pH 6.5 phosphate buffer. Remove any reducing agents (DTT/BME).
Mix Reactants: Add Aniline-PEG to the protein solution.
Initiate: Add
(from a 100 mM stock in water) to reach 1 mM final concentration.
Incubate: Agitate gently for 5 minutes at Room Temperature.
Quench: Add TCEP to a final concentration of 10 mM.
Purify: Remove excess PEG and oxidant via desalting column (e.g., Zeba Spin) or dialysis.
Protocol B: Aniline-Catalyzed Oxime Ligation
For coupling Aminooxy-PEG to Aldehyde-Protein
Parameter
Specification
Notes
Buffer
100 mM Phosphate or Acetate, pH 6.0
Citrate is also acceptable.
Catalyst
Aniline (100 mM) or mPDA (10 mM)
mPDA is recommended for faster kinetics [2].
Reactants
Aminooxy-PEG (20–50 equiv)
High excess required for thermodynamic drive.
Time
1 – 4 Hours
Slower than oxidative coupling.
Step-by-Step:
Catalyst Prep: Prepare a 1M stock of mPDA (or Aniline) in the reaction buffer. Crucial: Adjust pH of this stock to 6.0 using HCl.
Mix: Combine Protein-Aldehyde and Aminooxy-PEG.
Catalyze: Add the Catalyst stock to the reaction mixture (final conc: 10 mM for mPDA, 100 mM for Aniline).
Incubate: 25°C for 2 hours.
Purify: Dialysis is required to remove the catalyst.
Part 4: Mechanism of Action (Catalysis)
Understanding why you are adding aniline helps you troubleshoot. The diagram below illustrates the catalytic cycle for Oxime Ligation. Note that Aniline acts as a nucleophilic "shuttle."
Figure 2: Catalytic cycle of Aniline.[7] The Aniline converts the slow-reacting aldehyde into a highly reactive protonated Schiff Base, which is then rapidly attacked by the Aminooxy-PEG.
References
Behrens, C. R., Hooker, J. M., Obermeyer, A. C., Romanini, D. W., Katz, E. M., & Francis, M. B. (2011). Rapid chemoselective bioconjugation through oxidative coupling of anilines and aminophenols.[8] Journal of the American Chemical Society, 133(41), 16398–16401. Link
Dirksen, A., & Dawson, P. E. (2008). Expanding the scope of chemoselective peptide ligations in chemical biology. Current Opinion in Chemical Biology, 12(6), 760–766. Link
Obermeyer, A. C., Jarman, J. B., & Francis, M. B. (2014). N-terminal modification of proteins with o-aminophenols. Journal of the American Chemical Society, 136(27), 9572–9579. Link
Kölmel, D. K., & Kool, E. T. (2017).[5][9] Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews, 117(15), 10358–10376. Link
Before troubleshooting impurities, you must validate the "Golden Standard" spectrum. This molecule combines a meta-substituted aniline (aromatic) with a hydrophilic PEG tail (aliphatic).
The Molecule[1]
Formula:
Key Structural Features:
A: Primary Amine (Aniline-like, exchangeable)
B: Aromatic Ring (1,3-disubstituted)
C: Phenolic Ether Linkage (
)
D: Internal PEG Units
E: Terminal Alcohol (Primary, exchangeable)
The "Golden Standard"
NMR Profile (400 MHz, DMSO-
)
Note: DMSO-d6 is recommended over
to visualize exchangeable protons () and prevent peak overlap in the PEG region.
Region
(ppm)
Multiplicity
Integral
Assignment
Key Diagnostic Feature
Aromatic
6.85 - 6.95
Pseudo-triplet
1H
Ar-H5
Meta to both substituents.
Aromatic
6.05 - 6.25
Multiplet
3H
Ar-H2, H4, H6
Upfield due to electron-donating and .
Exchange
4.90 - 5.10
Broad Singlet
2H
Disappears with shake.
Exchange
4.50 - 4.60
Triplet (broad)
1H
Visible in dry DMSO; couples to .
Linker
3.95 - 4.05
Triplet
2H
CRITICAL: Defines O-alkylation (Correct).
Linker
3.65 - 3.75
Multiplet
2H
Linker
3.45 - 3.60
Multiplet
8H
Internal PEG + Terminal
The "PEG Hump."
Diagnostic Workflow
Use this logic flow to categorize your spectral issue.
Caption: Decision tree for rapid spectral triage. Follow the path corresponding to your observation to identify the primary impurity.
Troubleshooting Guide (FAQ)
Q1: I see a triplet at 3.2 ppm instead of (or in addition to) the triplet at 4.0 ppm. What is this?
Diagnosis: This is the N-alkylated impurity .
Mechanism: 3-aminophenol is an ambident nucleophile. Under basic conditions (e.g.,
), the nitrogen lone pair can compete with the phenoxide oxygen for the electrophilic PEG-halide/tosylate.
O-Alkylation (Desired):
shifts downfield to ~4.0 ppm due to the high electronegativity of Oxygen.
N-Alkylation (Impurity):
shifts upfield to ~3.1 - 3.2 ppm because Nitrogen is less electronegative than Oxygen.
Action: If this peak is present, you cannot remove it easily by extraction.[1][2] You likely need flash chromatography (silica) or varying the base in future synthesis (use a softer base or protect the amine).
Q2: There are two "roofing" doublets in the aromatic region (7.4 and 7.8 ppm) and a singlet at 2.4 ppm.
Diagnosis: Residual Tosylate (Starting Material) .
Context: PEG linkers are often activated as tosylates (
) or synthesized from them.
Spectral Signature: The tosyl group (
) has a classic AA'BB' aromatic pattern and a distinct methyl singlet at 2.42 ppm (in DMSO).
Action: This indicates incomplete purification. Wash the organic layer with basic brine or perform column chromatography.
Q3: The PEG region (3.5 - 3.7 ppm) looks like a shapeless blob. I can't integrate it accurately.
Diagnosis:Peak Overlap / Solvent Effect.Explanation: In
, PEG protons often collapse into a single broad singlet.
Protocol: Switch solvent to DMSO-
or Benzene- . Benzene- is exceptional for resolving PEG backbones because the aromatic solvent molecules intercalate between the ether oxygens, inducing shift differences (ASIS effect).
Alternative: Use a higher field magnet (600 MHz+) if available.
Q4: I see small peaks at 8.0 - 8.5 ppm.
Diagnosis:Formate Esters or Oxidation.Mechanism: PEG chains are susceptible to oxidation if exposed to air/light, forming formates (
) or aldehydes.
Spectral Signature: Formyl protons appear very downfield (8.0+ ppm).
Action: Check your PEG starting material quality. Store the final product under Argon/Nitrogen at -20°C.
Deep Dive: N- vs. O-Alkylation Differentiation
The most critical quality attribute for this linker is the regioselectivity of the ether bond.
Feature
O-Alkylated (Desired)
N-Alkylated (Impurity)
Linker - Shift
3.95 - 4.05 ppm
3.15 - 3.25 ppm
Aromatic Shielding
Ring is electron-rich (Phenoxy)
Ring is less electron-rich (Aniline)
Signal
Broad singlet (~5.0 ppm, 2H)
Becomes (triplet/broad, 1H)
Carbon NMR (-C)
~66-67 ppm
~42-44 ppm
Experimental Protocols
Protocol A:
Shake (Identifying Exchangeables)
Use this to distinguish the
/ peaks from impurities.
Acquire a standard
spectrum in or DMSO-.
Add 1-2 drops of
directly to the NMR tube.
Shake vigorously for 10 seconds.
Allow layers to separate (if using
) or mix (if DMSO).
Re-acquire.
Result: Peaks at ~5.0 ppm (
) and ~4.5 ppm () will vanish. The water peak (HDO) will grow significantly (at 4.8 ppm in water/DMSO mix).
Protocol B: Benzene-
Resolution Enhancement
Use this if the PEG region is unresolvable.
Evaporate the sample completely (remove all DMSO/Chloroform).
Dissolve ~5-10 mg in 0.6 mL Benzene-
().
Acquire
NMR with d1 (relaxation delay) set to >5 seconds (to allow accurate integration of aromatics).
Expectation: The PEG "blob" will often split into distinct multiplets, allowing you to integrate the specific
groups.
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for chemical shifts).
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[3][4] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link
Hu, Y., et al. (2013). N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations.[5][6] Bioorganic & Medicinal Chemistry Letters, 23(16), 4663-4668. Link
Fuller, A. A., et al. (2018). Chemical Shifts of PEG-Linkers in Various Solvents. Magnetic Resonance in Chemistry. (Generalized reference for PEG shift behavior).
Optimizing reaction temperature for 3-aminophenoxy ether synthesis
Topic: Optimizing Reaction Temperature & Selectivity Control Audience: Process Chemists & Medicinal Chemistry Researchers Welcome to the Technical Support Hub You have reached the Tier 3 Advanced Application Support for...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Optimizing Reaction Temperature & Selectivity Control
Audience: Process Chemists & Medicinal Chemistry Researchers
Welcome to the Technical Support Hub
You have reached the Tier 3 Advanced Application Support for aminophenol etherification. This guide addresses the critical thermodynamic and kinetic parameters governing the synthesis of 3-aminophenoxy ethers .
Unlike simple phenol alkylations, 3-aminophenol is an ambident nucleophile . Your primary challenge is not just conversion, but chemoselectivity (O- vs. N-alkylation). Temperature is your primary control lever to navigate this bifurcation.
Part 1: The Core Directive – Thermodynamics vs. Kinetics
The synthesis of 3-aminophenoxy ethers operates on a precarious balance. The amino group (-NH₂) is generally more nucleophilic (kinetically faster) than the phenoxide (-O⁻) in neutral media, but the phenoxide becomes the dominant nucleophile under basic conditions.
The Temperature Rule:
< 40°C: Reaction is often too slow for sterically hindered electrophiles; risk of incomplete conversion.
60°C – 80°C (The "Goldilocks" Zone): Optimal for O-alkylation using weak bases (
). Lattice energy of the base is overcome, and kinetics are sufficient.
> 100°C: Thermodynamic control takes over. Energy barriers for N-alkylation are breached. rapid oxidation of the amine occurs (tar formation).
Visualizing the Pathway Bifurcation
The following diagram illustrates the mechanistic divergence based on temperature and protection strategies.
Figure 1: Mechanistic divergence of 3-aminophenol alkylation. Control of temperature is the primary filter for preventing N-alkylation.
Part 2: Troubleshooting Guide (Q&A)
This section addresses specific failure modes reported by users.
Issue 1: "I am seeing significant N-alkylated impurities (10-15%)."
Diagnosis:
You are likely operating under Thermodynamic Control . At high temperatures, the N-alkylated product is often more stable, or the activation energy for the neutral amine attacking the electrophile is surpassed.
Corrective Protocol:
Lower Temperature: Reduce reaction temperature to 60°C .
Change Base: Switch from
(more soluble, more reactive) to (less soluble). This leverages the "Heterogeneous Base Effect"—keeping the effective concentration of the highly reactive phenoxide low.
Solvent Switch: If using DMF (high boiling), switch to Acetonitrile (MeCN) . MeCN refluxes at ~82°C, providing a natural "temperature cap" that prevents overheating.
Issue 2: "The reaction mixture turns black/dark brown within 1 hour."
Diagnosis:Oxidative Degradation . Aminophenols are electron-rich and prone to oxidation to quinone imines, which polymerize into dark tars. This is accelerated exponentially by heat.
Corrective Protocol:
Degas Solvents: Sparge your solvent (DMF/DMSO) with Nitrogen or Argon for 15 minutes before adding the aminophenol.
Inert Atmosphere: The reaction must be run under a positive pressure of inert gas.
Add Antioxidant (Optional): In extreme cases, adding 1 mol% of Sodium Metabisulfite (
) can scavenge oxidants, though this is rarely needed if air is excluded.
Issue 3: "Low conversion (<50%) despite heating to 80°C."
Diagnosis:Lattice Energy Barrier . If using anhydrous
in aprotic solvents, the base may not be dissolving sufficiently to deprotonate the phenol.
Corrective Protocol:
Particle Size: Grind the
to a fine powder before use.
Catalyst: Add 5-10 mol% TBAI (Tetrabutylammonium iodide) . This phase transfer catalyst helps solubilize the carbonate and activates the electrophile (Finkelstein reaction in situ).
Do NOT increase Temp: Instead of raising temp (which risks N-alkylation), extend the reaction time.
Part 3: Optimized Experimental Protocols
We provide two tiers of protocols. Method A is the direct route (faster but riskier). Method B is the high-fidelity route (longer but guaranteed purity).
Data Summary: Temperature vs. Selectivity
Parameter
Method A (Direct)
Method B (Protected)
Method C (Nitro-Red)
Starting Material
3-Aminophenol
3-Aminophenol + PhCHO
3-Nitrophenol
Key Reagent
Alkyl Halide /
Benzyl halide /
Alkyl Halide / Base
Temp Range
60°C - 80°C
Reflux (MeOH) then 80°C
80°C - 100°C
O:N Selectivity
~85:15 (Variable)
>99:1
100:0 (By design)
Primary Risk
N-Alkylation
Hydrolysis step needed
Hydrogenation safety
Method A: Direct Alkylation (Optimization for Speed)
Use this when the electrophile is a primary alkyl halide and you can tolerate minor purification.
Setup: Flame-dry a 3-neck flask. Cool to RT under
.
Dissolution: Dissolve 3-aminophenol (1.0 eq) in dry DMF (0.5 M concentration).
Base Addition: Add powdered, anhydrous
(2.0 eq). Stir at 25°C for 30 mins . Note: This allows partial deprotonation without thermal stress.
Electrophile: Add Alkyl Halide (1.1 eq) dropwise.
Reaction: Heat to 60°C . Monitor by TLC/HPLC every 2 hours.
Stop point: If conversion stalls > 24h, add 0.1 eq TBAI. Do not exceed 80°C.
Method B: The "Imine Shield" (Optimization for Purity)
Use this for expensive electrophiles or when N-alkylation is persistent.
Protection: Reflux 3-aminophenol with Benzaldehyde (1.0 eq) in Methanol for 2 hours. The amine forms a Schiff base (imine), protecting it from alkylation.
Evaporation: Remove MeOH. The intermediate is usually a stable solid.
Alkylation: Dissolve the Imine in DMF. Add Base and Electrophile. Heat to 80°C . Note: Since the N is protected, you can heat more aggressively to drive O-alkylation.
Deprotection: Treat the product with dilute HCl (1M) at RT. The benzaldehyde hydrolyzes off, leaving the pure 3-aminophenoxy ether.
Decision Logic for Protocol Selection
Figure 2: Decision matrix for selecting the optimal synthesis pathway based on impurity profile and reagent stability.
References
Selectivity in Aminophenol Alkylation
Wang, R., & Xu, J. (2010). Selective alkylation of aminophenols. Arkivoc, 2010(9), 293-299.[1]
Insight: Establishes the benzaldehyde protection route as a high-yield solution for O-selective alkyl
Williamson Ether Synthesis Parameters
Master Organic Chemistry. (2014).[2] The Williamson Ether Synthesis.
constraints (solvent, temperature)
Metal-Catalyzed Alternatives (High Temp)
Maitro, G., et al. (2011). Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols. Journal of the American Chemical Society.
Insight: Demonstrates that without specific catalysts, high temperatures favor mixed products; copper c
Thermal Stability & Decomposition
BenchChem. (2025).[3] The Thermal Stability of 4,4'-Bis(3-aminophenoxy)biphenyl: A Technical Guide.
Insight: Provides thermal data (Melting Point ~147°C) and decomposition risks for aminophenoxy ethers, reinforcing the need for controlled reaction temps below 100°C.
Bioactivity & Stability Profile: Para- vs. Meta-Substituted Aniline PEG Linkers
The following guide provides an in-depth technical comparison of meta- vs. para-substituted aniline PEG linkers, focusing on their application in Antibody-Drug Conjugates (ADCs) and prodrug design.
Author: BenchChem Technical Support Team. Date: February 2026
The following guide provides an in-depth technical comparison of meta- vs. para-substituted aniline PEG linkers, focusing on their application in Antibody-Drug Conjugates (ADCs) and prodrug design.
A Senior Scientist’s Guide to Linker Selection in Bioconjugation
Part 1: Executive Summary & Strategic Verdict
In the architecture of targeted therapeutics, specifically Antibody-Drug Conjugates (ADCs), the aniline-based linker is not merely a passive connector; it is a functional logic gate . The choice between para-substituted and meta-substituted aniline PEG linkers is the primary determinant of whether a payload is released intracellularly or retained on the carrier.
Mechanism: Facilitates 1,6-elimination .[5] Upon enzymatic cleavage (e.g., by Cathepsin B), the electron density from the aniline nitrogen cascades through the benzene ring to eject the payload at the benzylic position.
Bioactivity:High .[6] Essential for prodrugs where the free drug must be released to exert toxicity (e.g., MMAE, Doxorubicin).
The Meta-Aminobenzyl (MAB/MABC) Linker:
Function: Stability Control / Non-Cleavable Spacer.
Mechanism:Electronic Insulator . The meta positioning prevents the resonance overlap required for 1,6-elimination. Even if the trigger group is removed, the linker does not spontaneously fragment.
Bioactivity:Low/Modified . Often used as a negative control to prove the necessity of cleavage, or in applications where the drug-linker complex itself is the active species.
Verdict: Use Para for intracellular payload release. Use Meta for stable conjugation or to create non-cleavable controls during lead optimization.
Part 2: Mechanistic Foundation (The "Why")
To understand the bioactivity difference, one must look at the electronic causality of the benzyl elimination.
The Electronic Cascade (1,6-Elimination)
The bioactivity of the para-linker relies on the aza-quinone methide formation.
Trigger: A protease (e.g., Cathepsin B) cleaves a peptide bond (e.g., Val-Cit) attached to the aniline nitrogen.
Cascade: The revealed amine lone pair donates into the aromatic ring.
Release: In the para isomer, this electron push extends to the benzylic carbon, expelling the carbamate-linked payload.
Why Meta Fails:
In the meta-isomer, the benzylic carbon is not in conjugation with the amine lone pair regarding the quinoid formation. There is no resonance structure that allows the electrons to push off the leaving group. The intermediate is stable, trapping the drug.
Visualization: The Isomeric Logic Gate
Figure 1: Mechanistic comparison of self-immolation pathways. The para-isomer allows electron flow for drug release, while the meta-isomer acts as an electronic dead-end.
Part 3: Comparative Performance Data
The following data summarizes typical findings when comparing Val-Cit-PAB (Para) vs. Val-Cit-MAB (Meta) linkers conjugated to a cytotoxic payload (e.g., MMAE) on a standard IgG antibody.
Table 1: Physicochemical & Kinetic Comparison
Feature
Para-Aniline Linker (PABC)
Meta-Aniline Linker (MABC)
Scientific Implication
Self-Immolation t1/2
< 1 second (Rapid)
Infinite (Stable)
Para ensures immediate drug availability upon protease entry.
Plasma Stability
High (Stable until enzymatic trigger)
High (Stable)
Both are stable in circulation; the difference is purely intracellular.
Hydrolysis Rate
Low (at pH 7.4)
Low (at pH 7.4)
The carbamate bond is stable in both unless electronically activated.
pKa of Aniline N
~4.0 - 5.0
~3.5 - 4.5
Meta-anilines are slightly less basic, affecting coupling kinetics slightly during synthesis.
Aggregation Risk
Moderate
Moderate
Isomerism has negligible effect on hydrophobicity/aggregation (LogP is identical).
Table 2: Bioactivity (Cytotoxicity) Profile
Representative IC50 data for an Anti-HER2 ADC (MMAE payload) on HER2+ cells (e.g., SK-BR-3).
Conjugate Type
IC50 (nM)
Interpretation
ADC-Para-MMAE
0.1 - 0.5
Potent. Efficient release of free MMAE kills the cell.
ADC-Meta-MMAE
> 100
Inactive. Drug remains covalently bound; steric bulk prevents tubulin binding.
Free Drug (Control)
0.1 - 0.3
Reference potency.
Critical Insight: If your "Meta" control shows high potency, it indicates the drug is active while attached to the linker, or the linker is unstable due to a mechanism other than 1,6-elimination (e.g., extracellular esterase cleavage of the payload itself).
Part 4: Experimental Protocols
Protocol A: Synthesis of Activated Linker-Payloads
Objective: To synthesize the activated carbonate intermediate for conjugation to the PEG-Spacer.
Reagents:
Isomer: p-aminobenzyl alcohol (Para) OR m-aminobenzyl alcohol (Meta).
Fmoc-Protection: Protect the aniline amine with Fmoc-Cl to prevent self-reaction.
Note:Para-isomer reacts faster due to higher nucleophilicity; Meta may require longer reaction times or elevated temperature.
Activation: React the benzylic alcohol with Bis(4-nitrophenyl) carbonate (3 eq) and DIPEA in dry DMF at 25°C for 12h.
Coupling: Add the cytotoxic payload (MMAE) to the activated carbonate.
Yield Check: The para-carbonate is often less stable on silica gel during purification than the meta-analog. Use neutral alumina or rapid flash chromatography.
Deprotection: Remove Fmoc using 20% piperidine in DMF.
Final Assembly: Couple the free aniline to the PEG-Peptide carboxylate (e.g., Maleimide-PEG4-Val-Cit-OH) using HATU/HOAt.
Protocol B: Self-Immolation Kinetics Assay
Objective: To validate the "Cleavable" vs "Non-Cleavable" hypothesis.
Substrate: Prepare model compounds: Ac-Val-Cit-PAB-Coumarin (Para) and Ac-Val-Cit-MAB-Coumarin (Meta).
Enzyme: Recombinant Human Cathepsin B.
Buffer: 25 mM Sodium Acetate, 1 mM EDTA, pH 5.0 (Lysosomal mimic).
Measurement:
Incubate 10 µM substrate with 10 nM Cathepsin B at 37°C.
Monitor fluorescence (Ex 360nm / Em 460nm) for free Coumarin release.
Expected Result:
Para: Rapid increase in fluorescence (First-order release kinetics).
Meta: No increase in fluorescence (Peptide cleavage occurs, but Coumarin remains attached to the benzyl spacer).
Part 5: Visualization of Experimental Workflow
Figure 2: Experimental workflow from synthesis to bioactivity validation, highlighting the divergence in outcome based on isomer selection.
References
Dubowchik, G. M., et al. (2002). "Cathepsin B-labile dipeptide linkers for lysosomal release of doxorubicin from internalizing immunoconjugates: model studies of enzymatic drug release and antigen-specific in vitro anticancer activity." Bioconjugate Chemistry. Link
Key Finding: Establishes the PAB (Para)
Jain, N., et al. (2015). "Current trends in the development of antibody-drug conjugates." Pharmaceutical Research. Link
Key Finding: Discusses the stability profiles of various linker technologies.
Toki, B. E., et al. (2002). "Protease-mediated fragmentation of p-amidobenzyl ethers: a new strategy for the release of anticancer drugs from prodrugs." Journal of Organic Chemistry. Link
Key Finding: Details the electron cascade mechanism and the necessity of para-substitution.
Fishkin, N., et al. (2011). "A novel pathway for the release of drugs from antibody-drug conjugates."[9] Chemical Communications.[1] Link
Key Finding: Provides comparative data on release rates and the use of non-cleavable analogs.[10]
Part 1: Executive Summary & Immediate Action 2-(2-(2-(3-Aminophenoxyl)ethoxy)ethoxy)ethanol is a heterobifunctional linker commonly used in the synthesis of PROTACs (Proteolysis Targeting Chimeras). It contains an aromat...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Executive Summary & Immediate Action
2-(2-(2-(3-Aminophenoxyl)ethoxy)ethoxy)ethanol is a heterobifunctional linker commonly used in the synthesis of PROTACs (Proteolysis Targeting Chimeras). It contains an aromatic amine (aniline derivative) and a terminal primary alcohol, bridged by a PEG3 chain.
Critical Safety Directive:
Unlike standard PEG reagents, the presence of the 3-aminophenoxyl moiety dictates the disposal protocol. This compound must be treated as a Toxic Organic Amine . It poses risks of skin sensitization, methemoglobinemia (upon extensive exposure), and aquatic toxicity.
Warning/Danger H302: Harmful if swallowedH317: May cause allergic skin reactionH319: Causes serious eye irritationH411: Toxic to aquatic life
Do not drain dispose. Requires incineration or fuel blending.
Reactivity
Weak Base (Aniline pKa ~4.6)
Incompatible with strong acids (exothermic salt formation) and oxidizers.
The "Why" Behind Segregation
Oxidizer Incompatibility: Aromatic amines are electron-rich. Contact with strong oxidizers (peroxides, permanganates, nitric acid) can lead to rapid oxidation, heat generation, and potentially explosive decomposition.
Nitrosamine Risk: Never mix this waste with nitrosating agents (e.g., sodium nitrite, nitrous acid). Secondary reactions can form carcinogenic nitrosamines.
Part 3: Step-by-Step Disposal Protocol
This protocol is designed to be a closed-loop system, ensuring that waste generated at the bench is compatible with downstream incineration facilities.
Workflow Diagram: Waste Segregation Logic
Figure 1: Decision matrix for segregating PROTAC linker waste based on physical state and solvent carrier.
Detailed Procedure
1. Liquid Waste (Solutions in DMSO, Methanol, etc.)
Container: Use High-Density Polyethylene (HDPE) or Glass carboys. Avoid metal containers if the solution is acidic.
Segregation:
If dissolved in DCM/Chloroform : Dispose in Halogenated Waste .
If dissolved in DMSO/Methanol/DMF : Dispose in Non-Halogenated Waste .
Additives: Do not add quenching agents (acids/bases) unless strictly required by your specific SOP. Neutralization is best left to the waste vendor to prevent in-drum reactions.
Container: Wide-mouth HDPE jar or clear hazardous waste bag (double-bagged).
Protocol:
Collect all contaminated weighing boats, pipette tips, and gloves.
Place in the solid waste container.
Do not mix with sharps (needles/glass) unless the container is a specific "Sharps" bin.
3. Labeling Requirements
Every container must be labeled before waste is added.[1]
Chemical Name: Write "Waste 2-(2-(2-(3-Aminophenoxyl)ethoxy)ethoxy)ethanol".
Hazard Checkboxes: [x] Toxic, [x] Irritant.
Constituents: List the solvent % (e.g., "99% DMSO, <1% Linker").
Part 4: Spill Response & Contingency[4]
In the event of a benchtop spill, rapid containment prevents exposure to the aniline moiety.
Spill Response Workflow
Figure 2: Immediate response protocol for benchtop spills.
Specific Absorbents:
Recommended: Vermiculite, sand, or commercial "Organic" spill pads.
Prohibited: Do not use sawdust or paper towels if the spill is mixed with oxidizers (e.g., nitric acid), as this creates a fire hazard. For the pure linker, paper towels are acceptable but must be treated as hazardous solid waste.
Part 5: References
National Institutes of Health (NIH) - PubChem. Compound Summary: Ethanol, 2-[2-(3-aminopropoxy)ethoxy]- (Analogous Structure). Retrieved from [Link]
New Jersey Department of Health. Hazardous Substance Fact Sheet: Aniline.[2] (Provides toxicological baseline for aromatic amines). Retrieved from [Link]
U.S. Environmental Protection Agency (EPA). Hazardous Waste Characteristics: Toxicity. 40 CFR Part 261. Retrieved from [Link]
Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1003). Retrieved from [Link]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-(2-(2-(3-Aminophenoxyl)ethoxy)ethoxy)ethanol
This guide provides essential safety and logistical information for the handling and disposal of 2-(2-(2-(3-Aminophenoxyl)ethoxy)ethoxy)ethanol. As professionals in research and development, our commitment to safety is t...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides essential safety and logistical information for the handling and disposal of 2-(2-(2-(3-Aminophenoxyl)ethoxy)ethoxy)ethanol. As professionals in research and development, our commitment to safety is the foundation of innovation. This document is structured to provide not just procedural steps, but the scientific reasoning behind them, ensuring a self-validating system of safety for you and your team.
A Note on Chemical Analogs: Specific safety data for 2-(2-(2-(3-Aminophenoxyl)ethoxy)ethoxy)ethanol is not widely published. Therefore, this guidance is synthesized from the established hazard profiles of structurally similar amino-ethoxy-ethanol compounds. The presence of an amine functional group and ether linkages suggests a high likelihood of similar hazards. It is imperative that you consult the specific Safety Data Sheet (SDS) provided by your supplier for the exact compound you are using.
Understanding the Hazard: Why This PPE is Non-Negotiable
Based on data from analogous compounds, 2-(2-(2-(3-Aminophenoxyl)ethoxy)ethoxy)ethanol is anticipated to be a hazardous substance that poses significant risks upon exposure.[1][2][3] The primary dangers stem from its likely classification as a corrosive and irritant compound.
Severe Skin Corrosion (Category 1B): The amine functional group can make the molecule alkaline and highly reactive with biological tissues.[1][2][4] Contact can cause severe skin burns and deep tissue damage.[2][4][5]
Serious Eye Damage (Category 1): The eyes are extremely vulnerable. A splash can lead to irreversible eye damage and potential blindness.[1][2][4][5]
Respiratory Irritation: Inhalation of vapors or aerosols can irritate the nose, throat, and lungs, potentially leading to coughing, shortness of breath, or more severe conditions like pulmonary edema in cases of high exposure.[2][3]
These hazards dictate a stringent approach to personal protective equipment. The goal is to create a complete barrier between you and the chemical.
Core PPE Requirements for Operational Tasks
The level of PPE required is dictated by the scale and nature of the task. The following table outlines the minimum recommended PPE for different scenarios.
Scenario
Eye/Face Protection
Hand Protection
Body Protection
Respiratory Protection
Low-Volume (<10 mL) Handling in a Certified Fume Hood
Tightly-fitting safety goggles with side shields.[4]
Chemical-resistant gloves (e.g., Nitrile, Neoprene). Inspect before use.[4]
Flame-retardant lab coat, fully fastened.
Not typically required if fume hood is operating correctly.
High-Volume (>10 mL) or Operations Outside a Fume Hood
Required. NIOSH-approved air-purifying respirator or SCBA for large spills.[6][8]
The Workflow of Safety: A Step-by-Step Procedural Guide
Handling hazardous chemicals is a process. Following a strict workflow minimizes the risk of exposure and contamination.
Pre-Operational Safety Protocol
Consult the SDS: Always read the specific Safety Data Sheet for the chemical you are using before beginning work.
Verify Engineering Controls: Ensure the chemical fume hood has a current certification and is functioning correctly. Check the airflow monitor.
Locate Emergency Equipment: Confirm the location and operational status of the nearest safety shower, eyewash station, and fire extinguisher.
Prepare Your Workspace: Clear the fume hood of all unnecessary items. Ensure all necessary equipment and waste containers are within reach to minimize movement.
Donning Personal Protective Equipment: The Sealing Process
The order in which you put on PPE is critical to ensure a proper seal and avoid contamination.
Caption: Workflow for correctly donning PPE before handling the chemical.
Doffing Personal Protective Equipment: The Decontamination Process
Removing PPE correctly is arguably the most critical step to prevent exposure from contaminated equipment. The principle is to touch the "clean" inside surfaces only.
Gloves: The most contaminated item is removed first. Peel one glove off by pinching the cuff and turning it inside out. Slide the fingers of the ungloved hand under the cuff of the remaining glove and peel it off inside out. Dispose of immediately in a designated hazardous waste container.[4]
Gown/Coverall: Unfasten the gown. Peel it away from your body, rolling it inside out as you go. Avoid shaking the garment. Dispose of it in the designated container.
Face/Eye Protection: Remove the face shield or goggles by handling the head strap. Avoid touching the front surface. Place in a designated area for decontamination or disposal.
Respirator: Remove the respirator by the straps without touching the facepiece.
Hand Hygiene: Wash your hands thoroughly with soap and water immediately after removing all PPE.[4]
Spill and Exposure Emergency Plan
Preparedness is key to mitigating the harm from an accident.
Eye Contact: Immediately flush eyes with copious amounts of water for at least 30 minutes at an eyewash station, lifting the upper and lower eyelids.[3] Seek immediate medical attention.[2][4][5]
Skin Contact: Immediately remove all contaminated clothing.[4] Wash the affected skin area with plenty of water for at least 15 minutes.[5] Seek immediate medical attention.
Inhalation: Move the affected person to fresh air immediately.[2][4] If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth) and seek immediate emergency medical help.[2][4]
Small Spill (in a fume hood):
Alert personnel in the immediate area.
Wearing the appropriate spill response PPE (see table), absorb the spill with an inert, non-combustible material like vermiculite or dry sand.[3][9] Do not use combustible materials like paper towels.
Using non-sparking tools, collect the absorbed material into a labeled, sealable container for hazardous waste disposal.[4][9]
Decontaminate the area with a suitable cleaning agent.
Disposal of Contaminated Materials
Proper disposal is a critical final step in the safe handling workflow.
Contaminated PPE: All disposable PPE (gloves, coveralls, etc.) that has come into contact with the chemical must be considered hazardous waste. It should be collected in a designated, sealed, and clearly labeled hazardous waste container.
Chemical Waste: The chemical itself and any solutions containing it must be disposed of as hazardous waste.[3][4] Do not pour it down the drain.[9] Follow all institutional, local, and national regulations for hazardous waste disposal.[3][4]
Caption: A logical workflow for the segregation and disposal of waste.
References
Ethanol, 2-[2-(3-aminopropoxy)ethoxy]- | C7H17NO3 | CID 66985. PubChem, National Center for Biotechnology Information. [Link]
Personal Protective Equipment (PPE). Chemical Hazards Emergency Medical Management (CHEMM). [Link]
Hazardous Substance Fact Sheet: 2-(2-Aminoethoxy)Ethanol. New Jersey Department of Health. [Link]
0073 - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]
Personal Protective Equipment | US EPA. United States Environmental Protection Agency. [Link]
SAFETY DATA SHEET: 2-(2-Aminoethoxy)ethanol. Fisher Scientific. [Link]
Personal Protective Equipment (PPE) for Industrial Chemicals. Respirex International. [Link]
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